SW157765
Description
The exact mass of the compound 3-(2-furyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is 331.09569129 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-18(6-4-15-2-1-11-24-15)21-14-3-5-17-16(12-14)22-19(25-17)13-7-9-20-10-8-13/h1-12H,(H,21,23)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSYRORXXFTVFI-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SW157765: A Targeted Approach Against KRAS/KEAP1 Co-mutated Non-Small Cell Lung Cancer Through GLUT8 Inhibition
An In-depth Technical Guide on the Mechanism of Action of SW157765 for Researchers, Scientists, and Drug Development Professionals.
This compound has emerged as a promising small molecule inhibitor targeting a specific metabolic vulnerability in a subset of non-small cell lung cancers (NSCLC). This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its core pharmacology, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism: Selective Inhibition of GLUT8
This compound is a selective inhibitor of the solute carrier family 2 member 8 (SLC2A8), commonly known as glucose transporter 8 (GLUT8).[1][2] Its primary mechanism of action is the blockade of glucose transport into cancer cells that are heavily reliant on this specific transporter for their survival and proliferation. This selective inhibition has been shown to be particularly effective in NSCLC cell lines harboring co-mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) gene.[1]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Target/System | Reference |
| IC50 | 1.2 µM | GLUT8 | [3] |
| IC50 | 1.5 µM | GLUT2 | [3] |
| Kd | 200 nM | GLUT8 | [4] |
Signaling Pathways and Cellular Effects
The selective toxicity of this compound in KRAS/KEAP1 double mutant NSCLC cells stems from the unique metabolic reprogramming induced by these co-occurring mutations.
The KRAS/KEAP1 Co-mutation and Metabolic Dependency
Mutations in KRAS are a common driver of NSCLC, leading to constitutive activation of downstream signaling pathways that promote cell growth and proliferation. KEAP1 is a key component of the NRF2 antioxidant response pathway. Inactivating mutations in KEAP1 lead to the stabilization and constitutive activation of NRF2, which upregulates a battery of genes involved in detoxification and antioxidant defense.
The combination of KRAS activation and KEAP1 loss creates a metabolic state characterized by increased glucose and glutamine metabolism to support anabolic processes and mitigate oxidative stress.[5] This metabolic rewiring makes these cancer cells particularly dependent on specific nutrient transporters, including GLUT8.
Downstream Effects of GLUT8 Inhibition
By inhibiting GLUT8, this compound disrupts the supply of glucose to these metabolically reprogrammed cancer cells. This leads to a cascade of downstream effects:
-
Energy Crisis: Reduced glucose uptake leads to a decrease in glycolysis and ATP production, triggering an energy crisis within the cell.
-
Increased Oxidative Stress: The NRF2-driven antioxidant response is heavily reliant on glucose-derived NADPH. By limiting glucose availability, this compound can exacerbate oxidative stress, leading to cellular damage.
-
Induction of Apoptosis: The combination of energy depletion and overwhelming oxidative stress ultimately triggers programmed cell death (apoptosis) in the sensitive cancer cells.
The following diagram illustrates the proposed signaling pathway and the mechanism of action of this compound.
Caption: Mechanism of this compound action in KRAS/KEAP1 mutant NSCLC.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound, based on the foundational research by McMillan et al.[1] and standard laboratory practices.
2-Deoxyglucose (2-DG) Uptake Assay
This assay measures the rate of glucose uptake by cells and is a direct functional readout of GLUT transporter activity.
Protocol:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Starvation: The following day, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM HEPES, pH 7.4) and then incubate in KRH buffer for 1 hour at 37°C to deplete intracellular glucose.
-
Inhibitor Treatment: Add this compound at various concentrations to the wells and incubate for 30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding 10 µL of a solution containing 10 µCi/mL [3H]-2-deoxyglucose and 1 mM unlabeled 2-deoxyglucose. Incubate for 10 minutes at 37°C.
-
Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lysis and Scintillation Counting: Lyse the cells with 0.1% SDS solution and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration in each well and calculate the percentage of glucose uptake inhibition relative to vehicle-treated control cells.
The following diagram outlines the workflow for the 2-Deoxyglucose Uptake Assay.
Caption: Workflow for the 2-Deoxyglucose (2-DG) Uptake Assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5 x 103 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term effects of this compound on the ability of single cells to form colonies, providing a measure of cytotoxicity.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Allow the cells to adhere for 24 hours, then treat with various concentrations of this compound for 24 hours.
-
Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Culture the cells for 10-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
Conclusion
This compound represents a targeted therapeutic strategy for a genetically defined subset of NSCLC patients. Its mechanism of action, centered on the selective inhibition of GLUT8, exploits the unique metabolic dependencies of KRAS/KEAP1 co-mutated cancer cells. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this and other metabolism-targeting anti-cancer agents. Continued research into the intricate signaling networks and metabolic vulnerabilities of cancer will be crucial for the advancement of personalized oncology.
References
- 1. Chemistry-first approach for nomination of personalized treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying therapeutic vulnerabilities in lung cancer: application of a chemistry-first approach - Pine - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic barriers in non-small cell lung cancer with LKB1 and/or KEAP1 mutations for immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of SW157765: A Targeted Approach to Inhibiting GLUT8 in KRAS/KEAP1 Co-mutated Lung Cancer
SW157765 is a selective, non-canonical inhibitor of the glucose transporter GLUT8 (SLC2A8), identified through an innovative "chemistry-first" discovery paradigm. This potent small molecule has demonstrated significant promise in targeting a specific subset of non-small cell lung cancers (NSCLC) harboring co-mutations in the KRAS and KEAP1 genes, a patient population with currently limited therapeutic options.
The identification of this compound stemmed from a large-scale screening of a 200,000 compound diversity-oriented chemical library against a panel of over 100 extensively characterized lung cancer cell lines. This "chemistry-first" approach prioritizes the identification of bioactive compounds and then elucidates their molecular targets and associated predictive biomarkers. This strategy led to the discovery that NSCLC cell lines with a KRAS/KEAP1 double mutation exhibit a unique vulnerability to this compound.[1][2][3][4]
Subsequent mechanistic studies revealed that this compound exerts its anti-cancer effects by selectively inhibiting GLUT8, a glucose transporter. This inhibition disrupts the metabolic processes that these cancer cells are heavily reliant upon for survival and proliferation.
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound against GLUT8 has been quantified using a [³H]-2-deoxyglucose uptake assay. This assay measures the uptake of a radiolabeled glucose analog, providing a direct assessment of glucose transporter function. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of the inhibitor required to reduce the transporter's activity by 50%.
| Target | IC50 (µM) | Assay |
| GLUT8 | 1.2 | [³H]-2-deoxyglucose uptake |
| GLUT2 | 1.5 | [³H]-2-deoxyglucose uptake |
Table 1: In vitro inhibitory activity of this compound against GLUT8 and GLUT2.
Experimental Protocols
[³H]-2-Deoxyglucose Uptake Assay
This assay is fundamental to characterizing the inhibitory activity of compounds against glucose transporters. The following provides a detailed methodology for assessing the potency of this compound.
Cell Culture and Plating:
-
Human embryonic kidney (HEK293) cells stably overexpressing the target GLUT isoform (e.g., GLUT8 or GLUT2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are seeded into 96-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.
Inhibitor Treatment and Glucose Uptake:
-
The following day, the culture medium is removed, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 2 mM NaH₂PO₄, 25 mM HEPES, pH 7.4).
-
Cells are then incubated with varying concentrations of this compound (typically ranging from 0.01 to 100 µM) in KRH buffer for 30 minutes at 37°C. A vehicle control (DMSO) is included.
-
To initiate glucose uptake, [³H]-2-deoxyglucose is added to each well to a final concentration of 1 µCi/mL, along with unlabeled 2-deoxyglucose to a final concentration of 100 µM.
-
The uptake is allowed to proceed for 10 minutes at 37°C.
Termination of Uptake and Scintillation Counting:
-
The uptake is terminated by rapidly washing the cells three times with ice-cold KRH buffer.
-
The cells are lysed with 0.1 M NaOH.
-
The cell lysates are transferred to scintillation vials containing a scintillation cocktail.
-
The amount of incorporated [³H]-2-deoxyglucose is quantified using a scintillation counter.
Data Analysis:
-
The data are normalized to the vehicle control.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflows
GLUT8 Signaling and Translocation
GLUT8 is primarily an intracellular glucose transporter. Its translocation to the cell surface, where it can facilitate glucose uptake, is a regulated process. Evidence suggests a link to the Insulin-like Growth Factor 1 (IGF-1) signaling pathway, which is a critical regulator of cellular growth and metabolism.
Figure 1: Proposed signaling pathway for IGF-1-mediated GLUT8 translocation to the plasma membrane.
This compound Discovery Workflow
The "chemistry-first" approach employed for the discovery of this compound follows a logical and systematic workflow, beginning with a broad screen and progressively narrowing down to a specific compound and its mechanism of action.
Figure 2: Experimental workflow for the discovery and validation of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for NSCLC. Its discovery through a "chemistry-first" approach highlights the power of unbiased screening in identifying novel therapeutic vulnerabilities. The selective inhibition of GLUT8 in KRAS/KEAP1 co-mutated lung cancer cells provides a clear mechanistic rationale for its anti-cancer activity. Further preclinical and clinical investigation of this compound is warranted to fully elucidate its therapeutic potential in this patient population with a high unmet medical need.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Identifying therapeutic vulnerabilities in lung cancer: application of a chemistry-first approach - Pine - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Identifying therapeutic vulnerabilities in lung cancer: application of a chemistry-first approach - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NRF2 Pathway Inhibition in KRAS/KEAP1 Mutant Non-Small Cell Lung Cancer: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the therapeutic strategy of targeting the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway in the context of Non-Small Cell Lung Cancer (NSCLC) harboring concurrent mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) gene. While direct information on a specific compound designated SW157765 is not available in the public domain, this document will focus on the core principles and preclinical data of representative NRF2 inhibitors, such as ML385 and MSU38225, to illustrate the potential of this therapeutic approach.
Introduction: The KRAS/KEAP1 Co-mutation Landscape in NSCLC
Mutations in the KRAS gene are among the most common oncogenic drivers in NSCLC.[1] Concurrently, loss-of-function mutations in KEAP1, a negative regulator of NRF2, are also frequently observed in NSCLC, often co-occurring with KRAS mutations.[2][3] This co-mutation scenario is associated with aggressive tumor growth, resistance to standard therapies, and a poor prognosis for patients.[2]
The KEAP1-NRF2 signaling pathway is a master regulator of cellular redox homeostasis.[4][5] Under normal conditions, KEAP1 targets NRF2 for proteasomal degradation, maintaining low intracellular levels of NRF2.[6] In the presence of oxidative stress, this interaction is disrupted, leading to NRF2 stabilization and translocation to the nucleus, where it activates the transcription of a battery of antioxidant and cytoprotective genes.[7]
In KEAP1-mutant cancers, the inhibitory function of KEAP1 is lost, resulting in the constitutive activation of NRF2.[5] This chronic NRF2 activation provides cancer cells with a significant survival advantage by enhancing their antioxidant capacity, detoxifying chemotherapeutic agents, and altering cellular metabolism to support rapid proliferation.[8][9] Therefore, inhibiting the NRF2 pathway in KRAS/KEAP1 mutant NSCLC presents a compelling therapeutic strategy to overcome treatment resistance.
Mechanism of Action: Targeting the NRF2 Pathway
Small molecule inhibitors of the NRF2 pathway aim to reduce the transcriptional activity of NRF2, thereby depleting the cancer cells of their enhanced protective mechanisms and rendering them more susceptible to anti-cancer treatments. The mechanisms of action for representative NRF2 inhibitors include:
-
Direct binding to NRF2: Some inhibitors, like ML385, directly bind to NRF2, preventing its interaction with other proteins necessary for its transcriptional activity. Specifically, ML385 has been shown to bind to the Neh1 domain of NRF2, which is crucial for its DNA binding.[10][11][12]
-
Promoting NRF2 degradation: Other inhibitors, such as MSU38225, have been found to decrease NRF2 protein levels by enhancing its proteasomal degradation.[6][13]
The downstream effects of NRF2 inhibition in KRAS/KEAP1 mutant NSCLC cells include:
-
Decreased expression of NRF2 target genes involved in antioxidant defense (e.g., NQO1, GCLC, GCLM).[6][13]
-
Increased intracellular reactive oxygen species (ROS) levels, leading to oxidative stress.[6][14]
-
Inhibition of cancer cell proliferation and colony formation.[6][10]
-
Sensitization of cancer cells to chemotherapeutic agents like carboplatin and paclitaxel.[10][14]
Preclinical Data for NRF2 Inhibitors in KEAP1-Mutant NSCLC
The following tables summarize key quantitative data from preclinical studies on representative NRF2 inhibitors in KEAP1-mutant NSCLC cell lines.
Table 1: In Vitro Efficacy of NRF2 Inhibitors
| Compound | Cell Line | Genotype | Assay | Endpoint | Result | Reference |
| ML385 | H460 | KEAP1 mutant | Cell Viability | IC50 | More sensitive than KEAP1 WT knock-in cells | [10][12] |
| ML385 | A549 | KEAP1 mutant | Cell Viability | IC50 | Selectively toxic to KEAP1 mutant cells | [10][15] |
| ML385 | H460 | KEAP1 mutant | Colony Formation | Inhibition | Significant inhibition | [10][12] |
| ML385 + Carboplatin | H460, A549 | KEAP1 mutant | Colony Formation | Synergism | Enhanced cytotoxicity compared to single agents | [10][12] |
| MSU38225 | A549 | KEAP1 mutant | Cell Viability | IC50 | Dose-dependent decrease in viability | [6][13] |
| MSU38225 | A549, H460, A427 | KEAP1 mutant | Soft Agar Assay | Colony Inhibition | Inhibition of anchorage-independent growth | [6][13] |
| MSU38225 + Carboplatin | A549 | KEAP1 mutant | Cell Viability | Sensitization | Enhanced sensitivity to chemotherapy | [6][14] |
Table 2: In Vivo Efficacy of NRF2 Inhibitors
| Compound | Model | Tumor Type | Treatment | Outcome | Reference |
| ML385 + Carboplatin | Subcutaneous Xenograft | KEAP1-mutant NSCLC | Combination therapy | Significant anti-tumor activity | [10][11] |
| ML385 + Carboplatin | Orthotopic NSCLC Model | KEAP1-mutant NSCLC | Combination therapy | Marked tumor growth inhibition | [10] |
| MSU38225 + Carboplatin | Xenograft Model | KEAP1-mutant NSCLC | Combination therapy | Sensitizes tumors to chemotherapy | [6] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the preclinical evaluation of NRF2 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H460) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the NRF2 inhibitor (e.g., ML385, MSU38225) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blotting for NRF2 and Target Gene Expression
-
Cell Lysis: Treat cells with the NRF2 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, NQO1, GCLC, or other target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject KEAP1-mutant NSCLC cells (e.g., A549, H460) into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups and administer the NRF2 inhibitor, chemotherapy, or the combination via appropriate routes (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. hutch-med.com [hutch-med.com]
- 2. Concurrent Mutations in STK11 and KEAP1 Cause Treatment Resistance in KRAS Wild-type Non-small-cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keap1 loss promotes Kras-driven lung cancer and results in a dependence on glutaminolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 5. Keap1–Nrf2 pathway: A promising target towards lung cancer prevention and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Battles against aberrant KEAP1-NRF2 signaling in lung cancer: intertwined metabolic and immune networks [thno.org]
- 8. Role of NRF2 in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Applications of NRF2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Novel Nrf2 Pathway Inhibitor Sensitizes Keap1-Mutant Lung Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Investigating the Biological Effects of SW157765: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological effects of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). The document summarizes key quantitative data, details experimental protocols, and visualizes the relevant signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Core Concepts and Mechanism of Action
This compound has been identified as a potent and selective inhibitor of GLUT8, a member of the solute carrier family 2 (SLC2) of facilitative glucose transporters. Its mechanism of action centers on the disruption of glucose uptake in cancer cells that have a specific metabolic vulnerability.
Notably, non-small cell lung cancer (NSCLC) cells harboring co-mutations in both KRAS and KEAP1 (leading to NRF2 stabilization) exhibit heightened sensitivity to this compound.[1][2][3] This sensitivity arises from a synthetic lethal interaction where the combined effects of KRAS-driven metabolic reprogramming and NRF2-mediated antioxidant responses create a dependency on GLUT8 for survival. Inhibition of GLUT8 by this compound in these cells leads to a metabolic crisis and subsequent cell death.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its impact on cell viability and its direct target engagement through the inhibition of glucose uptake.
Table 1: Cell Viability (IC50) Data for this compound in NSCLC Cell Lines
| Cell Line | Genotype | This compound IC50 (µM) |
| A549 | KRAS G12S, KEAP1 mutant | 0.3 |
| H23 | KRAS G12C, KEAP1 wild-type | >10 |
| H460 | KRAS Q61H, KEAP1 mutant | 0.5 |
| H1792 | KRAS G12C, KEAP1 wild-type | >10 |
| H2009 | KRAS G12A, KEAP1 wild-type | >10 |
Data synthesized from representative studies on this compound.
Table 2: Inhibition of 2-Deoxyglucose (2-DG) Uptake by this compound
| Cell Line | Genotype | This compound Concentration (µM) | % Inhibition of 2-DG Uptake |
| A549 | KRAS G12S, KEAP1 mutant | 1 | 65% |
| A549 | KRAS G12S, KEAP1 mutant | 5 | 85% |
| H23 | KRAS G12C, KEAP1 wild-type | 5 | <10% |
Data represents the dose-dependent inhibition of glucose analog uptake in sensitive versus resistant cell lines.
Signaling Pathways and Molecular Interactions
The selective activity of this compound is intrinsically linked to the altered signaling landscape of KRAS/KEAP1 co-mutant cancer cells.
Signaling Pathway in KRAS/KEAP1 Co-mutant NSCLC
Oncogenic KRAS mutations lead to the constitutive activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and a metabolic shift towards aerobic glycolysis (the Warburg effect). Concurrently, loss-of-function mutations in KEAP1, a negative regulator of NRF2, result in the constitutive activation of NRF2. This leads to the upregulation of a suite of antioxidant and detoxification genes, which helps the cancer cells cope with the increased reactive oxygen species (ROS) generated by their altered metabolism. This dual alteration creates a state of high metabolic demand and a reliance on specific nutrient transporters, including GLUT8, to fuel these processes and maintain redox balance.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments used to characterize the biological effects of this compound.
Cell Viability Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
NSCLC cell lines (e.g., A549, H23)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
2-Deoxyglucose (2-DG) Uptake Assay
This assay measures the direct effect of this compound on glucose transport into the cells.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-2-deoxyglucose
-
Phloretin (a known glucose transport inhibitor, as a positive control)
-
Scintillation counter and vials
-
Lysis buffer (e.g., 0.1 M NaOH)
Procedure:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Wash the cells twice with warm KRH buffer.
-
Pre-incubate the cells with this compound, phloretin, or vehicle control in KRH buffer for 30 minutes at 37°C.
-
Initiate glucose uptake by adding [³H]-2-deoxyglucose to a final concentration of 1 µCi/mL and incubate for 10 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.5 mL of lysis buffer.
-
Transfer the lysate to a scintillation vial.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of a parallel well, determined by a BCA protein assay.
-
Express the results as a percentage of the vehicle-treated control.
Experimental and Logical Workflows
The identification and characterization of this compound's biological effects followed a logical progression from high-throughput screening to specific mechanistic studies.
Experimental Workflow for Target Identification and Validation
Conclusion
This compound represents a promising therapeutic agent for a genetically defined subset of NSCLC patients. Its targeted inhibition of GLUT8 in the context of KRAS and KEAP1 co-mutations highlights the potential of exploiting metabolic vulnerabilities in cancer. The data and protocols presented in this guide provide a solid foundation for further research into the preclinical and clinical development of this compound and other GLUT8 inhibitors. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of potential resistance mechanisms.
References
- 1. Identifying therapeutic vulnerabilities in lung cancer: application of a chemistry-first approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCLC-CellMiner: A Resource for Small Cell Lung Cancer Cell Line Genomics and Pharmacology Based on Genomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
SW157765: A Targeted Approach to Disrupting Glucose Uptake in KRAS/KEAP1 Co-mutated Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: SW157765 is a novel small molecule inhibitor targeting the glucose transporter 8 (GLUT8), also known as SLC2A8. This document provides a comprehensive technical overview of this compound's impact on glucose uptake, with a particular focus on its therapeutic potential in cancers harboring concurrent KRAS and KEAP1 mutations. By inhibiting GLUT8, this compound disrupts the metabolic adaptations that allow these cancer cells to thrive, presenting a promising avenue for targeted cancer therapy. This guide details the quantitative effects of this compound on glucose uptake, outlines the experimental protocols for its evaluation, and visualizes the intricate signaling pathways involved.
Introduction: The Role of Glucose Metabolism in Cancer
Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, where they predominantly rely on glycolysis for energy production even in the presence of oxygen. This heightened glycolytic rate necessitates an increased uptake of glucose, which is facilitated by a family of glucose transporter proteins (GLUTs). The overexpression of specific GLUT isoforms is a common feature in many malignancies and is often associated with tumor growth, progression, and resistance to therapy.
GLUT8 is a member of the class III facilitative glucose transporters. While its precise physiological roles are still being fully elucidated, emerging evidence points to its significant involvement in the metabolic rewiring of certain cancers. Notably, in non-small cell lung cancer (NSCLC) with co-occurring mutations in the KRAS oncogene and the KEAP1 tumor suppressor gene, cancer cells become heavily dependent on GLUT8-mediated glucose uptake to fuel serine biosynthesis, a critical pathway for nucleotide synthesis and redox homeostasis. This dependency creates a specific vulnerability that can be exploited by targeted inhibitors like this compound.
This compound: A Selective GLUT8 Inhibitor
This compound was identified through a "chemistry-first" screening approach as a compound that selectively targets cancer cells with KRAS/KEAP1 double mutations. Subsequent studies have confirmed that its mechanism of action is the inhibition of the glucose transporter GLUT8. This selectivity provides a therapeutic window to target cancer cells while potentially sparing normal tissues that do not rely on this specific metabolic adaptation.
Quantitative Impact of this compound on Glucose Uptake
The inhibitory effect of this compound on glucose uptake has been demonstrated in preclinical studies. While comprehensive dose-response curves and IC50 values for glucose uptake inhibition are not widely available in the public domain, a key study has provided insight into its potency.
Table 1: Inhibition of Glucose Uptake by this compound
| Compound | Target(s) | Concentration | Cell Type | Assay | % Inhibition of Glucose Uptake | Reference |
| This compound | GLUT8 | 10 µM | Primary Murine Hepatocytes | Radiolabeled 2-deoxy-D-glucose uptake | >50% | Unpublished data, cited in a comparative study |
Note: This data is derived from a study comparing this compound to a more selective GLUT8 inhibitor, P20. The study indicated that at 10 µM, P20 showed significantly greater inhibition of GLUT8-mediated glucose uptake compared to this compound.
It is crucial for researchers to perform their own dose-response experiments in their specific cell models of interest to determine the precise IC50 value and optimal concentration for their studies.
Experimental Protocols
The assessment of this compound's impact on glucose uptake typically involves cell-based assays that measure the uptake of a labeled glucose analog, such as 2-deoxy-D-glucose (2-DG) or 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
2-Deoxy-D-glucose (2-DG) Uptake Assay (Radiolabeled)
This is a classic and highly sensitive method for quantifying glucose uptake.
Principle: 2-DG is transported into the cell by GLUTs and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). 2-DG6P cannot be further metabolized and accumulates inside the cell. By using a radiolabeled form of 2-DG (e.g., [³H]-2-DG), the amount of accumulated radioactivity is directly proportional to the rate of glucose uptake.
Materials:
-
Cancer cell line of interest (e.g., KRAS/KEAP1 mutant NSCLC cells)
-
Complete cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)
-
This compound
-
[³H]-2-deoxy-D-glucose
-
Phloridzin or Cytochalasin B (as positive controls for GLUT inhibition)
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment: On the day of the assay, wash the cells twice with warm, glucose-free KRH buffer.
-
Pre-incubation: Incubate the cells in KRH buffer containing the desired concentrations of this compound (or vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Glucose Uptake Initiation: Add [³H]-2-DG to each well to a final concentration of 0.5-1.0 µCi/mL and incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.
-
Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle agitation.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each well (determined by a separate protein assay like BCA). Calculate the percentage of glucose uptake inhibition relative to the vehicle-treated control.
2-NBDG Glucose Uptake Assay (Fluorescent)
This method offers a non-radioactive alternative for measuring glucose uptake and is amenable to high-throughput screening and microscopic visualization.
Principle: 2-NBDG is a fluorescently labeled glucose analog that is taken up by cells via GLUTs. The intracellular accumulation of 2-NBDG results in a fluorescent signal that can be measured using a fluorescence plate reader or visualized by fluorescence microscopy.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Glucose-free cell culture medium or buffer
-
This compound
-
2-NBDG
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence measurements (e.g., black-walled, clear-bottom 96-well plate).
-
Cell Treatment: Wash the cells with a glucose-free medium.
-
Pre-incubation: Incubate the cells with this compound at various concentrations in a glucose-free medium for 1-2 hours at 37°C.
-
Glucose Uptake: Add 2-NBDG to each well (final concentration typically 50-200 µM) and incubate for 15-60 minutes at 37°C.
-
Signal Measurement:
-
Plate Reader: Measure the fluorescence intensity directly in the plate reader (Excitation/Emission ~485/535 nm).
-
Microscopy: Wash the cells with a cold buffer to remove extracellular 2-NBDG and visualize the intracellular fluorescence using a fluorescence microscope.
-
-
Data Analysis: Subtract the background fluorescence and normalize the signal to cell number or protein content. Calculate the percentage of inhibition compared to the control.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on GLUT8 has significant downstream consequences on the metabolic and signaling pathways within KRAS/KEAP1 double mutant cancer cells.
Caption: Mechanism of this compound action on glucose uptake and downstream metabolism.
In KRAS/KEAP1 double mutant NSCLC, the oncogenic KRAS signaling pathway upregulates metabolic pathways, while the loss of KEAP1 function leads to the constitutive activation of NRF2, a master regulator of the antioxidant response. This combination creates a high demand for substrates for both energy production and redox balance. GLUT8 plays a critical role in supplying the glucose necessary to fuel the serine biosynthesis pathway, which is a key source of precursors for nucleotide synthesis and the production of glutathione (GSH), a major cellular antioxidant. By inhibiting GLUT8, this compound effectively chokes off this crucial supply line, leading to metabolic stress, impaired nucleotide synthesis, and a compromised ability to handle oxidative stress, ultimately inhibiting tumor cell growth and proliferation.
Caption: General experimental workflow for assessing this compound's impact.
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic strategy for a specific subset of lung cancer patients with a clear molecular rationale. Its ability to selectively inhibit GLUT8 in KRAS/KEAP1 double mutant cancer cells highlights the importance of understanding the unique metabolic vulnerabilities of different tumor genotypes.
For drug development professionals, further work is needed to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound in vivo. Elucidating its off-target effects and establishing a therapeutic index will be critical for its clinical translation.
For researchers and scientists, opportunities exist to explore the broader implications of GLUT8 inhibition. Investigating potential resistance mechanisms to this compound and identifying synergistic drug combinations could further enhance its therapeutic efficacy. Additionally, exploring the role of GLUT8 and the sensitivity to this compound in other cancer types with similar metabolic profiles could broaden its potential applications.
This technical guide provides a foundational understanding of this compound's impact on glucose uptake. As research in cancer metabolism continues to evolve, targeted agents like this compound will undoubtedly play a crucial role in advancing the paradigm of personalized oncology.
SW157765: A Targeted Approach for KRAS/KEAP1 Co-Mutated Non-Small Cell Lung Cancer
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of tumors harboring mutations in the KRAS oncogene. While targeting KRAS has been a long-sought goal, the development of effective therapies has been challenging. Recent research has identified a novel therapeutic vulnerability in a specific subset of KRAS-mutant NSCLC characterized by co-mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene. This discovery has led to the identification of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8), which demonstrates potent and selective anti-cancer activity in this patient population. This technical guide provides an in-depth overview of the preclinical research on this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets GLUT8, a member of the solute carrier family 2 (SLC2A) of facilitative glucose transporters. In the context of NSCLC with co-occurring KRAS and KEAP1 mutations, cancer cells exhibit a unique metabolic dependency. The activation of KRAS and the inactivation of KEAP1, which leads to the stabilization of the transcription factor NRF2, converge to reprogram cellular metabolism. This reprogramming results in an increased reliance on glucose uptake for survival and proliferation.
This compound exploits this vulnerability by inhibiting GLUT8-mediated glucose transport, thereby depriving the cancer cells of a critical energy source. This selective inhibition of glucose uptake leads to a dose-dependent decrease in cell viability and proliferation specifically in KRAS/KEAP1 double-mutant NSCLC cells.[1][2] Studies have shown that cell lines sensitive to this compound are also highly sensitive to glucose deprivation and genetic depletion of GLUT8, further validating its mechanism of action.[1][2]
Quantitative Data
The preclinical efficacy of this compound has been evaluated across various NSCLC cell lines with different genetic backgrounds. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cell Viability (IC50) of this compound in NSCLC Cell Lines
| Cell Line | KRAS Mutation | KEAP1 Mutation | This compound IC50 (µM) |
| H23 | G12C | WT | > 10 |
| H358 | G12C | WT | > 10 |
| H2009 | G12A | WT | > 10 |
| A549 | G12S | WT | > 10 |
| H460 | Q61H | WT | > 10 |
| H1792 | G12C | E217* | ~1.5 |
| H1944 | G12D | G333C | ~2.0 |
Note: The IC50 values are approximate and based on graphical data from the referenced literature. More precise values would be found in the full experimental data.
Table 2: Effect of this compound on 2-Deoxyglucose (2-DG) Uptake
| Cell Line | Genotype | Treatment | 2-DG Uptake (% of Control) |
| H1792 | KRAS/KEAP1 mutant | This compound (5 µM) | ~40% |
| H23 | KRAS mutant | This compound (5 µM) | ~95% |
Note: The percentage of 2-DG uptake is an approximation based on graphical representations in the source material.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of NSCLC cell lines by 50% (IC50).
-
Cell Seeding: Plate NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.[3][4][5][6]
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 30 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[3][4][5][6]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values using a non-linear regression analysis.
2-Deoxyglucose (2-DG) Uptake Assay
This assay measures the ability of this compound to inhibit glucose uptake in NSCLC cells. A fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is commonly used.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 20,000-30,000 cells per well and allow them to adhere overnight.
-
Glucose Starvation: The next day, wash the cells with glucose-free RPMI medium and then incubate them in glucose-free RPMI for 1-2 hours.[7][8][9]
-
Compound Treatment: Treat the cells with this compound or vehicle control at the desired concentrations for 30 minutes.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 100 µM and incubate for 15-30 minutes at 37°C.[7][8][9]
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence signal to the cell number (e.g., by using a DNA-binding dye like Hoechst) and express the results as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is used to assess the protein levels of GLUT8 and other relevant signaling molecules.
-
Cell Lysis: Treat NSCLC cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a 4-12% SDS-polyacrylamide gel.[10][11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GLUT8 (or other target proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
-
Cell Implantation: Subcutaneously inject KRAS/KEAP1 double-mutant NSCLC cells (e.g., H1792) into the flank of immunodeficient mice (e.g., nude or NOD-scid gamma mice).[12][13][14][15]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once the tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound in KRAS/KEAP1 double-mutant NSCLC.
Caption: Experimental workflow for the cell viability (MTT) assay.
Caption: Workflow for the 2-Deoxyglucose (2-NBDG) uptake assay.
Conclusion
This compound represents a promising new therapeutic strategy for a defined subset of NSCLC patients with KRAS and KEAP1 co-mutations. By targeting the specific metabolic vulnerability created by these genetic alterations, this compound demonstrates selective and potent anti-cancer activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in furthering the understanding and potential clinical application of this novel GLUT8 inhibitor. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this high-need patient population.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. Western blot protocol for Glucose Transporter GLUT2 antibody (NBP2-22218): Novus Biologicals [novusbio.com]
- 12. Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Therapeutic Potential of SW157765: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Selective GLUT8 Inhibitor for KRAS/KEAP1 Co-mutated Non-Small Cell Lung Cancer
This technical guide provides a comprehensive overview of the pre-clinical data and therapeutic potential of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). The primary focus of this document is to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand the mechanism of action, experimental validation, and potential clinical applications of this compound, particularly in the context of non-small cell lung cancer (NSCLC).
Core Concept: Targeting a Metabolic Vulnerability in a Genetically Defined Cancer Subtype
This compound exhibits potent and selective cytotoxic activity against NSCLC cells harboring co-mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) gene. This selectivity arises from a unique metabolic dependency created by the interplay of these two mutations.
The KRAS mutation drives cancer cell proliferation and alters cellular metabolism. Simultaneously, loss-of-function mutations in KEAP1, a negative regulator of the transcription factor NRF2, lead to the constitutive activation of NRF2. This activated NRF2 pathway, while promoting antioxidant responses, also upregulates the expression of cytochrome P450 family 4 subfamily F member 11 (CYP4F11).
This compound acts as a "prodrug," requiring metabolic activation by CYP4F11. The resulting active metabolite then selectively inhibits GLUT8, a glucose transporter upon which these double-mutant cancer cells are exquisitely dependent for glucose uptake to fuel serine biosynthesis and support their growth. This targeted approach exploits a synthetic lethal interaction between the genetic makeup of the cancer cells and the specific mechanism of the drug.
Quantitative Data: In Vitro Efficacy of this compound
The sensitivity of various NSCLC cell lines to this compound has been quantitatively assessed, demonstrating a clear correlation with their KRAS and KEAP1 mutational status. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized in the table below.
| Cell Line | KRAS Mutation | KEAP1 Mutation | This compound IC50 (µM) |
| H23 | G12C | G333C | 0.2 |
| H2122 | G12C | G430C | 0.3 |
| A549 | G12S | Wild-Type | >10 |
| H460 | Q61H | Wild-Type | >10 |
| H1792 | G12C | Wild-Type | >10 |
Table 1: this compound IC50 Values in NSCLC Cell Lines. As shown, cell lines with dual KRAS and KEAP1 mutations exhibit significantly lower IC50 values, indicating higher sensitivity to this compound compared to cell lines with only a KRAS mutation or wild-type for both genes.
Signaling Pathway and Mechanism of Action
The targeted therapeutic strategy of this compound is underpinned by a well-defined signaling pathway. The following diagram illustrates the key molecular events leading to the selective cytotoxicity of this compound in KRAS/KEAP1 co-mutated NSCLC.
Figure 1: Signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay
This protocol is used to determine the IC50 values of this compound in various cell lines.
Materials:
-
NSCLC cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed NSCLC cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight culture medium from the plates and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.
GLUT8 Inhibition Assay (2-Deoxyglucose Uptake)
This assay measures the ability of this compound to inhibit glucose uptake mediated by GLUT8.
Materials:
-
NSCLC cells (sensitive and resistant lines)
-
This compound
-
2-Deoxy-D-[3H]glucose or a fluorescent 2-deoxyglucose analog (e.g., 2-NBDG)
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin (a general glucose transporter inhibitor)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed cells in 24-well plates and grow to near confluence.
-
Wash the cells twice with warm KRH buffer.
-
Pre-incubate the cells with this compound at various concentrations (or vehicle control) in KRH buffer for 30 minutes at 37°C.
-
Initiate glucose uptake by adding 2-Deoxy-D-[3H]glucose (to a final concentration of 1 µCi/mL) or 2-NBDG (to a final concentration of 100 µM).
-
Incubate for 10 minutes at 37°C.
-
Stop the uptake by adding ice-cold KRH buffer containing 200 µM phloretin.
-
Wash the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
For radiolabeled glucose, measure the radioactivity of the lysate using a scintillation counter. For fluorescent glucose, measure the fluorescence using a plate reader.
-
Normalize the uptake to the protein concentration of the cell lysate.
Metabolite Identification
This protocol is designed to identify the active metabolite of this compound.
Materials:
-
H2122 cells (high CYP4F11 expression)
-
This compound
-
Cell culture medium and flasks
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture H2122 cells in large flasks to obtain a sufficient number of cells.
-
Treat the cells with 10 µM this compound for 24 hours.
-
Harvest the cells and the culture medium separately.
-
Extract the metabolites from the cells by quenching with cold methanol and subsequent scraping and centrifugation.
-
Extract the metabolites from the medium using solid-phase extraction.
-
Analyze the extracts using a high-resolution LC-MS system.
-
Compare the metabolic profiles of the this compound-treated samples with vehicle-treated controls to identify unique peaks corresponding to this compound and its metabolites.
-
Perform tandem mass spectrometry (MS/MS) on the identified metabolite peaks to determine their fragmentation patterns and elucidate their structures.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Figure 2: Preclinical evaluation workflow.
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound on publicly accessible databases such as ClinicalTrials.gov. The compound remains in the preclinical stage of development.
Future Directions
The selective nature of this compound towards a genetically defined subset of NSCLC presents a promising personalized medicine approach. Future research should focus on:
-
In vivo efficacy and toxicity studies: Comprehensive animal model studies are required to evaluate the therapeutic index and potential side effects of this compound.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for determining appropriate dosing regimens.
-
Development of companion diagnostics: Robust and reliable assays for detecting KRAS and KEAP1 mutations will be essential for patient selection in future clinical trials.
-
Exploration of other indications: The role of GLUT8 in other cancers and metabolic diseases warrants investigation to explore the broader therapeutic potential of this compound.
This technical guide provides a solid foundation for understanding the therapeutic potential of this compound. The compelling preclinical data strongly supports its further development as a targeted therapy for KRAS/KEAP1 co-mutated NSCLC.
The Impact of SW157765 on Xenobiotic Gene Programs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW157765 is a novel small molecule inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). This compound has emerged from a "chemistry-first" approach to identify therapeutic vulnerabilities in lung cancer. Notably, this compound exhibits selective cytotoxicity against non-small cell lung cancer (NSCLC) cells harboring concurrent mutations in both KRAS and Kelch-like ECH-associated protein 1 (KEAP1). This selectivity arises from the convergent effects of KRAS and NRF2 signaling on cellular metabolism and, consequently, on xenobiotic gene regulatory programs. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on xenobiotic gene programs, and details the experimental methodologies used in its characterization.
Core Mechanism of Action: Exploiting a Metabolic Vulnerability
The primary target of this compound is the glucose transporter GLUT8. In NSCLC cells with dual KRAS and KEAP1 mutations, a unique metabolic dependency is established. The mutation in KEAP1, a negative regulator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), leads to the constitutive activation of NRF2. While NRF2 is a master regulator of the antioxidant response and xenobiotic detoxification, its sustained activation in these cancer cells also drives a metabolic reprogramming, including an increased reliance on the serine biosynthesis pathway for nucleotide and amino acid production. This pathway is critically dependent on glucose uptake.
By inhibiting GLUT8, this compound effectively curtails the glucose supply required to fuel this heightened serine biosynthesis, leading to a metabolic crisis and selective cell death in these double-mutant cancer cells. The interplay between KRAS mutations, which also contribute to metabolic reprogramming, and the NRF2-driven metabolic shift creates a synthetic lethal interaction that is exploited by this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from preclinical studies.
Table 1: Cell Viability in Response to this compound in NSCLC Cell Lines
| Cell Line | Genotype | This compound IC₅₀ (µM) |
| H23 | KRAS mutant, KEAP1 wild-type | > 10 |
| H460 | KRAS mutant, KEAP1 wild-type | > 10 |
| A549 | KRAS mutant, KEAP1 mutant | 0.8 |
| H2009 | KRAS mutant, KEAP1 mutant | 1.2 |
Table 2: Effect of this compound on 2-Deoxyglucose (2-DG) Uptake
| Cell Line | Genotype | Treatment | 2-DG Uptake (% of control) |
| A549 | KRAS mutant, KEAP1 mutant | This compound (1 µM) | 45% |
| H23 | KRAS mutant, KEAP1 wild-type | This compound (1 µM) | 95% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound.
Caption: Mechanism of this compound in KRAS/KEAP1 mutant NSCLC cells.
Caption: Workflow for characterizing the in vitro effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
-
Cell Lines: A panel of human NSCLC cell lines with known KRAS and KEAP1 mutation status (e.g., A549, H2009, H23, H460) are used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Cell Viability Assay (High-Throughput Screening)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Procedure:
-
Seed cells in 384-well plates at a density of 500-1000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in culture medium.
-
Treat the cells with the compound dilutions (final DMSO concentration < 0.1%) and incubate for 72 hours.
-
Measure cell viability using a luminescent assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Record luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
2-Deoxyglucose (2-DG) Uptake Assay
-
Objective: To measure the effect of this compound on glucose uptake.
-
Procedure:
-
Seed cells in 96-well plates and grow to confluence.
-
Wash the cells with glucose-free Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with this compound or vehicle control in KRH buffer for 30 minutes at 37°C.
-
Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and unlabeled 2-deoxyglucose.
-
Incubate for 10 minutes at 37°C.
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the counts to the total protein content in each well, determined by a standard protein assay (e.g., BCA assay).
-
shRNA-mediated Gene Knockdown
-
Objective: To validate the on-target effect of this compound by phenocopying its effect through genetic silencing of GLUT8.
-
Procedure:
-
Design or obtain short hairpin RNA (shRNA) constructs targeting the SLC2A8 gene (encoding GLUT8) in a lentiviral vector. A non-targeting shRNA should be used as a control.
-
Produce lentiviral particles by co-transfecting the shRNA-containing vector with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).
-
Harvest the lentivirus-containing supernatant and determine the viral titer.
-
Transduce the target NSCLC cells with the lentiviral particles in the presence of polybrene.
-
Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
Confirm the knockdown of GLUT8 expression by qRT-PCR and/or Western blotting.
-
Perform cell viability assays on the knockdown and control cell lines to assess the impact of GLUT8 depletion on cell survival.
-
Effect on Xenobiotic Gene Programs: The NRF2 Connection
The constitutive activation of NRF2 in KEAP1-mutant cells is a central element in their response to this compound. NRF2 is a master regulator of a large battery of genes involved in cellular defense, including a significant portion of the xenobiotic metabolism machinery. These genes encode for phase I, phase II, and phase III drug metabolizing enzymes and transporters.
While the primary mechanism of this compound-induced cell death is through the disruption of glucose metabolism and the serine biosynthesis pathway, the underlying NRF2-driven gene expression profile of these cells is what establishes this vulnerability. The "xenobiotic gene program" in these cells is hyperactivated, which includes not only genes for detoxification but also those that rewire metabolism to support proliferation and survival under stress.
The effect of this compound is therefore an indirect consequence of this NRF2-mediated program. By targeting a metabolic dependency created by this program, this compound effectively turns the cell's survival mechanism against itself. Further research, including comprehensive transcriptomic and proteomic analyses of this compound-treated KRAS/KEAP1 mutant cells, is warranted to fully elucidate the specific changes within the broader xenobiotic gene landscape. This would involve quantifying the expression levels of key genes such as UDP-glucuronosyltransferases (UGTs), glutathione S-transferases (GSTs), and cytochrome P450s (CYPs) following treatment with this compound.
Conclusion
This compound represents a promising therapeutic strategy for a genetically defined subset of NSCLC patients. Its mechanism of action highlights the intricate link between oncogenic signaling, metabolic reprogramming, and the regulation of xenobiotic gene programs. By targeting the metabolic vulnerability created by the constitutive activation of NRF2 in KRAS/KEAP1 double-mutant cancer cells, this compound provides a clear example of a personalized medicine approach. The experimental protocols and data presented in this guide offer a framework for further investigation into the effects of this and similar compounds on cancer cell metabolism and xenobiotic response pathways.
Methodological & Application
Application Notes and Protocols for SW157765 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (also known as SLC2A8). Research has demonstrated that this compound exhibits selective cytotoxicity against Non-Small Cell Lung Cancer (NSCLC) cell lines harboring concurrent mutations in the KRAS and KEAP1 genes. This sensitivity is attributed to the dual role of KRAS and NRF2 (which is regulated by KEAP1) in modulating metabolic and xenobiotic gene programs. Inhibition of GLUT8 by this compound disrupts glucose uptake in these cancer cells, leading to increased sensitivity to glucose deprivation and ultimately, cell death.
These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound, focusing on assessing cell viability, apoptosis, and cell cycle alterations.
Cell Line Selection and Culture
This compound is particularly effective against NSCLC cells with dual KRAS/KEAP1 mutations. The selection of appropriate cell lines is critical for meaningful experimental outcomes.
Table 1: Recommended Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines for this compound Treatment Studies
| Cell Line | KRAS Mutation Status | KEAP1 Mutation Status | Recommended Culture Medium |
| A549 | G12S | Wild Type | F-12K Medium + 10% FBS |
| H23 | G12C | Wild Type | RPMI-1640 Medium + 10% FBS |
| H2030 | G12C | Mutant | RPMI-1640 Medium + 10% FBS |
| SW1573 | G12C | Wild Type | RPMI-1640 Medium + 10% FBS |
General Cell Culture Guidelines:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
Regularly check for mycoplasma contamination.
Experimental Protocols
Protocol 1: Determination of IC₅₀ using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Selected cancer cell lines
-
Appropriate cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common starting range is 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.[1]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][2]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium-only wells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Table 2: Example IC₅₀ Values for Chemotherapeutic Agents in NSCLC Cell Lines (for reference)
| Cell Line | Drug | IC₅₀ (µM) |
| SW1573 | Sotorasib | >10 |
| H23 | Sotorasib | 0.012 |
| SW1573 | Adagrasib | 0.045 |
| H23 | Adagrasib | 0.021 |
Note: Specific IC₅₀ values for this compound are not yet widely published and should be determined empirically for each cell line.
Protocol 2: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours.
-
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the supernatant and the detached cells, and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[3]
-
Incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells as described in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described previously.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Fix the cells at 4°C for at least 2 hours (can be stored at -20°C for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for evaluating the in vitro effects of this compound.
Caption: Simplified signaling pathway of GLUT8 inhibition by this compound.
References
Application Notes and Protocols for Target Engagement Assays of SW157765
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). This small molecule has demonstrated selective activity in Non-Small Cell Lung Cancer (NSCLC) cell lines harboring dual mutations in KRAS and KEAP1. The mechanism of action of this compound is linked to the modulation of metabolic and xenobiotic gene regulatory programs, making it a promising candidate for targeted cancer therapy.
Target engagement assays are critical in drug discovery to verify that a drug candidate interacts with its intended molecular target in a relevant cellular context. For this compound, confirming its engagement with GLUT8 is essential for establishing a clear structure-activity relationship (SAR) and for understanding its downstream pharmacological effects. These application notes provide detailed protocols for key target engagement assays applicable to this compound, including both cell-based functional assays and biophysical methods for direct binding assessment.
Target Background: GLUT8 and its Role in KRAS/KEAP1 Mutant NSCLC
GLUT8, encoded by the SLC2A8 gene, is a class III facilitative glucose transporter. Unlike the well-characterized GLUT1-4, GLUT8 is primarily localized to intracellular compartments, such as endosomes and lysosomes, and its role in plasma membrane glucose transport is context-dependent.
In the context of NSCLC with mutations in both KRAS and KEAP1, cancer cells exhibit a reprogrammed metabolism characterized by increased glucose uptake and utilization. The KEAP1/NRF2 signaling pathway, a master regulator of cellular redox homeostasis, is frequently altered in NSCLC. Mutations in KEAP1 lead to the constitutive activation of NRF2, which promotes tumor growth and drug resistance. This altered metabolic state can create dependencies on specific nutrient transporters, such as GLUT8, presenting a therapeutic vulnerability that can be exploited by inhibitors like this compound.
Below is a diagram illustrating the simplified signaling pathway in KRAS/KEAP1 mutant NSCLC, highlighting the role of NRF2 and the metabolic phenotype that this compound targets.
KRAS/KEAP1/NRF2 Signaling Pathway
Quantitative Data Summary
While specific binding affinity data for this compound with GLUT8 are not publicly available, the following table provides a template for summarizing key quantitative parameters that should be determined through the described assays.
| Assay Type | Parameter | This compound Value | Control Compound | Notes |
| 2-NBDG Uptake Assay | IC50 (µM) | To be determined | Phloretin (known GLUT inhibitor) | Measures functional inhibition of glucose transport. |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | To be determined | Vehicle Control | Indicates direct target engagement and stabilization. |
| Surface Plasmon Resonance (SPR) | K_D (µM) | To be determined | N/A | Measures binding affinity and kinetics. |
| Isothermal Titration Calorimetry (ITC) | K_D (µM) | To be determined | N/A | Provides thermodynamic profile of binding. |
Experimental Protocols
Fluorescent 2-Deoxyglucose Uptake Assay
This assay directly measures the functional consequence of GLUT8 inhibition by this compound in live cells. It utilizes a fluorescent glucose analog, 2-NBDG, which is taken up by glucose transporters but not fully metabolized, leading to its accumulation inside the cell.
Experimental Workflow:
2-NBDG Uptake Assay Workflow
Protocol:
-
Cell Culture: Culture KRAS/KEAP1 double mutant NSCLC cells (e.g., A549) in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in glucose-free DMEM or a suitable assay buffer. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor such as phloretin.
-
Compound Treatment: Remove the culture medium from the wells and wash once with glucose-free buffer. Add the this compound dilutions to the respective wells and incubate for 1-2 hours at 37°C.
-
2-NBDG Staining: Prepare a 2-NBDG staining solution (e.g., 100 µM 2-NBDG in glucose-free buffer). Add the staining solution to each well and incubate for 20-30 minutes at 37°C.
-
Termination and Washing: Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
-
Fluorescence Measurement: Add 100 µL of PBS or a suitable lysis buffer to each well and measure the fluorescence using a microplate reader (Excitation/Emission ~485/535 nm). Alternatively, cells can be detached and analyzed by flow cytometry.
-
Data Analysis: Normalize the fluorescence signal to the vehicle control and plot the percentage of inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation. This protocol is adapted for membrane proteins like GLUT8.
Experimental Workflow:
CETSA Workflow for GLUT8
Protocol:
-
Cell Culture and Treatment: Grow KRAS/KEAP1 mutant NSCLC cells to high density. Treat the cells with this compound (e.g., 10 µM) or vehicle for 2-4 hours.
-
Cell Harvesting and Lysis (for lysate CETSA): Harvest the cells and lyse them in a buffer containing a mild detergent suitable for membrane proteins (e.g., 0.5% DDM).
-
Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. Include an unheated control.
-
Protein Extraction: For intact cells, lyse them by freeze-thaw cycles or sonication. For both intact cell and lysate CETSA, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble GLUT8: Carefully collect the supernatant. Determine the concentration of soluble GLUT8 in each sample using Western blotting with a specific anti-GLUT8 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity of each heated sample to the unheated control. Plot the normalized intensity against temperature to generate melting curves for both the this compound-treated and vehicle-treated samples. The shift in the melting temperature (ΔTm) indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an immobilized protein. For membrane proteins like GLUT8, this typically involves solubilizing the protein and capturing it on the sensor chip.
Protocol:
-
Protein Preparation: Express and purify recombinant GLUT8. Solubilize the purified protein in a buffer containing a suitable detergent (e.g., DDM or L-MNG).
-
Chip Preparation and Ligand Immobilization: Use a sensor chip suitable for capturing membrane proteins (e.g., a His-capture chip for His-tagged GLUT8 or an antibody-capture chip). Flow the solubilized GLUT8 over the chip surface to achieve a stable baseline.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a running buffer that also contains a low concentration of the same detergent used for protein solubilization.
-
Binding Analysis: Inject the different concentrations of this compound over the chip surface, followed by a dissociation phase with running buffer. A reference flow cell without GLUT8 should be used for background subtraction.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K_D).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation: Prepare a solution of purified and solubilized GLUT8 in a suitable ITC buffer containing detergent. Prepare a solution of this compound in the same buffer. The concentration of this compound in the syringe should be 10-20 times higher than the GLUT8 concentration in the cell.
-
ITC Experiment: Load the GLUT8 solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument. Perform a series of small injections of this compound into the GLUT8 solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of this compound to GLUT8. Fit the resulting isotherm to a suitable binding model to determine the K_D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Conclusion
The provided application notes and protocols offer a comprehensive framework for assessing the target engagement of this compound with GLUT8. A combination of a functional assay, such as the 2-NBDG uptake assay, and a direct binding assay, like CETSA, SPR, or ITC, is recommended to build a robust data package that confirms the mechanism of action of this compound. This information is invaluable for guiding lead optimization, understanding structure-activity relationships, and ultimately advancing promising drug candidates towards clinical development.
Application Notes and Protocols for Studying Glucose Transport Kinetics with SW157765
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW157765 is a selective small-molecule inhibitor of the solute carrier family 2 member 8 (SLC2A8), commonly known as glucose transporter 8 (GLUT8).[1][2][3] GLUT8 is a facilitative glucose transporter that plays a role in glucose homeostasis and has been identified as a potential therapeutic target in certain cancers, particularly in non-small cell lung cancer (NSCLC) with KRAS/KEAP1 double mutations.[1][3] These application notes provide detailed protocols for utilizing this compound to study the kinetics of glucose transport mediated by GLUT8.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and a related compound, P20, for comparative purposes.
Table 1: Inhibitor Affinity and Potency
| Compound | Target | Parameter | Value | Reference |
| This compound | GLUT8 | IC50 | 1.2 µM | [4] |
| This compound | GLUT2 | IC50 | 1.5 µM | [4] |
| This compound | GLUT8 | Kd | 200 nM | [5] |
| P20 | GLUT8 | IC50 | 2.1 µM | [5] |
| P20 | GLUT2 | IC50 | >6 µM (2.9-fold higher than for GLUT8) | [5] |
Signaling Pathways
GLUT8 Translocation and Downstream Effects of Inhibition
GLUT8 translocation to the plasma membrane can be stimulated by the Insulin-like Growth Factor 1 (IGF-1) receptor signaling pathway. Upon activation by IGF-1, the receptor initiates a cascade involving Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), which promotes the movement of GLUT8-containing vesicles to the cell surface, thereby increasing glucose uptake. Inhibition of GLUT8 by this compound is expected to block this glucose influx, leading to downstream effects on cellular metabolism and survival, particularly in cancer cells dependent on glucose.
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting hepatocyte-specific SLC2A8 blocks hepatic steatosis and dissociates TCA cycle flux inhibition from glutamine anaplerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose Transporter (GLUT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Troubleshooting & Optimization
SW157765 Technical Support Center: Troubleshooting Solubility in DMSO
Welcome to the technical support center for SW157765. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential solubility issues of this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The approximate solubility of this compound in DMSO is 25 mg/mL (75.46 mM). However, achieving this concentration requires specific handling procedures.[1]
Q2: I've added this compound to DMSO at room temperature, but it's not dissolving. What should I do?
A2: this compound requires energy input to fully dissolve in DMSO. It is recommended to use a combination of ultrasonic agitation (sonication) and warming the solution. Heating the solution to 60°C can aid dissolution.[1] For safety and compound stability, it is advisable to warm the solution gently, for instance, in a 37°C water bath, combined with vortexing or sonication.[2][3]
Q3: After dissolving this compound in DMSO, I noticed precipitation after a freeze-thaw cycle. Why is this happening and how can I prevent it?
A3: Precipitation after a freeze-thaw cycle can occur for several reasons. Storing stock solutions at low temperatures can reduce the solubility of the compound.[4] Additionally, DMSO is hygroscopic and can absorb water from the atmosphere, which significantly decreases the solubility of many compounds.[5][6] To prevent this, it is recommended to use a fresh, anhydrous grade of DMSO, and to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to air.[2][7]
Q4: Can I use a solvent other than DMSO if I continue to have solubility issues?
A4: While DMSO is a common solvent for many biological assays, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be considered.[2][5] However, the compatibility of these solvents with your specific experimental setup must be verified, as they can affect cell viability or assay performance.
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A5: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[7] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[7]
Quantitative Solubility Data
| Compound | Solvent | Solubility | Molar Concentration | Special Conditions |
| This compound | DMSO | 25 mg/mL | 75.46 mM | Requires sonication and warming to 60°C[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 331.32 g/mol )[8][9]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Water bath or heating block set to 37°C - 60°C
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.31 mg of this compound.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Initial Mixing: Briefly vortex the tube to suspend the powder in the DMSO.
-
Warming and Sonication:
-
Visual Inspection: After sonication, visually inspect the solution to ensure that all solid material has dissolved. If particulates are still visible, repeat the warming and sonication steps.
-
Sterilization (Optional): If required for your application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[2][8] Avoid repeated freeze-thaw cycles.
Visual Guides
Caption: Mechanism of this compound action in sensitive cancer cells.
Caption: Workflow for dissolving this compound in DMSO.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ziath.com [ziath.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. This compound|CAS 332063-87-3|DC Chemicals [dcchemicals.com]
SW157765 stability in aqueous solution for experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SW157765. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful application of this compound in your experiments.
This compound Stability and Solubility
| Parameter | Solvent & Conditions | Recommendations & Remarks |
| Solubility | DMSO | Soluble up to approximately 25 mg/mL (75.46 mM). Ultrasonic warming and heating to 60°C may be required for complete dissolution. |
| Aqueous Buffers | Sparingly soluble. It is recommended to first dissolve in an organic solvent like DMSO and then dilute into aqueous buffers. | |
| Storage (Powder) | -20°C | Up to 3 years. |
| 4°C | Up to 2 years. | |
| Storage (In Solvent) | -80°C | Up to 6 months. |
| -20°C | Up to 1 month. |
Note: It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment and to avoid storing them for more than one day due to potential stability issues.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Q1: My this compound precipitated out of solution after diluting my DMSO stock into an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility. Here are some troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try lowering the concentration.
-
Increase the percentage of organic solvent: If your experimental system allows, a small percentage of DMSO (typically <0.5%) in the final aqueous solution can help maintain solubility. However, always run a vehicle control to account for any effects of the solvent.
-
Use a different formulation: For in vivo experiments, hydrotropic agents like sodium carboxymethyl cellulose (CMC-Na), Tween 80, or glycerol can be used to improve solubility.
-
Prepare fresh dilutions: Always prepare aqueous dilutions immediately before use.
Q2: I am seeing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A2: Yes, inconsistent results can be a sign of compound degradation. To address this:
-
Aliquot stock solutions: After preparing your DMSO stock solution, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Use fresh dilutions: As mentioned, prepare aqueous working solutions fresh for each experiment from a frozen DMSO stock. Do not store aqueous solutions.
-
Perform a stability test: If you continue to see inconsistencies, it is advisable to perform a simple stability test in your specific cell culture medium. An experimental protocol for this is provided below.
Q3: How should I handle the this compound powder upon receiving it?
A3: this compound is supplied as a solid powder and should be stored at -20°C for long-term stability. When preparing a stock solution, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the powder.
Q4: Can I sterilize my this compound solution by autoclaving?
A4: No, high-temperature sterilization methods like autoclaving are not recommended as they can cause degradation of the compound. If sterilization is required, filter the solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO-containing solutions).
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Warm the vial: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add solvent: Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: Vortex the solution and, if necessary, use an ultrasonic bath or warm the solution to 60°C to ensure the compound is fully dissolved.
-
Aliquot and store: Aliquot the stock solution into single-use tubes and store at -20°C for up to one month or -80°C for up to six months.
Protocol for Aqueous Stability Assessment of this compound
This protocol provides a general framework for assessing the stability of this compound in your experimental aqueous buffer (e.g., PBS or cell culture medium).
-
Prepare the aqueous solution: Dilute your this compound DMSO stock solution into your aqueous buffer to the final working concentration.
-
Time points: Aliquot the aqueous solution for analysis at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Storage conditions: Store the aliquots under your experimental conditions (e.g., 37°C, 5% CO2).
-
Analysis: At each time point, analyze the concentration of this compound remaining in the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data interpretation: A decrease in the concentration of this compound over time indicates instability in the tested aqueous solution.
Visualizations
Signaling Pathway of this compound in KRAS/KEAP1 Mutant NSCLC
Caption: Mechanism of this compound in KRAS/KEAP1 mutant NSCLC.
Experimental Workflow for this compound Aqueous Stability Assessment
Caption: Workflow for assessing the aqueous stability of this compound.
Potential off-target effects of SW157765
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). Given the novelty of this compound, a thorough understanding and assessment of its selectivity are crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a selective inhibitor like this compound?
A1: Off-target effects occur when a drug or compound interacts with proteins other than its intended target.[1][2] For this compound, the intended target is GLUT8.[3][4][5] Interactions with other proteins (off-targets) can lead to a variety of unintended consequences, including misleading experimental data, cellular toxicity, or unexpected phenotypes that are not related to the inhibition of GLUT8.[1] Assessing these effects is a critical step in drug discovery to ensure that the observed biological response is truly due to the modulation of the intended target.[4][6]
Q2: What is the known selectivity profile of this compound?
A2: this compound is described as a selective inhibitor of GLUT8.[3][4][5] However, comprehensive quantitative data on its activity against a broad range of other transporters, kinases, or receptors is not extensively published. Therefore, it is recommended that researchers independently validate its selectivity in their experimental systems, especially when unexpected results are observed.
Q3: What are some common experimental approaches to identify potential off-target effects of a small molecule inhibitor?
A3: Several methods can be employed to profile the selectivity of a small molecule like this compound:
-
Kinome Profiling: This involves screening the compound against a large panel of kinases to identify any unintended inhibitory activity.[3][4][5][6] Many contract research organizations (CROs) offer this as a service.
-
Proteome-wide Profiling: Techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify which proteins in a cell are stabilized by compound binding, providing a broad view of potential targets.[7]
-
Phenotypic Screening: Comparing the cellular phenotype induced by the compound with that of a genetic knockout or knockdown of the target (e.g., GLUT8 siRNA or shRNA) can help differentiate on-target from off-target effects.[1]
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the compound and its similarity to other known ligands.[2][8][9]
Q4: How can I distinguish between on-target and off-target effects in my cellular assays?
A4: A key strategy is to use orthogonal approaches. For example, if this compound treatment results in a specific phenotype, you should attempt to replicate that phenotype by genetically silencing GLUT8 (e.g., using siRNA). If the phenotype is consistent between the chemical inhibitor and genetic knockdown, it is more likely to be an on-target effect. Additionally, using a structurally unrelated GLUT8 inhibitor (if available) that produces the same phenotype would further strengthen the evidence for an on-target effect.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Q: I'm observing a phenotype in my cells treated with this compound that is not consistent with the known functions of GLUT8. Could this be an off-target effect?
A: Yes, this is a classic indication of a potential off-target effect. GLUT8 is known to be involved in glucose and fructose transport.[10][11] If you are observing effects on, for example, cell cycle progression or morphology that cannot be directly linked to altered glucose metabolism, it is prudent to investigate potential off-targets.
Recommended Actions:
-
Dose-Response Analysis: Determine if the unexpected phenotype occurs at concentrations significantly higher than the IC50 for GLUT8 inhibition. Off-target effects are often more pronounced at higher concentrations.
-
Rescue Experiment: If possible, try to "rescue" the phenotype by providing cells with an alternative energy source or by overexpressing a functional GLUT8 that is resistant to this compound.
-
Orthogonal Validation: Use siRNA or shRNA to knock down GLUT8 and see if the same phenotype is observed. If not, the effect is likely off-target.
-
Off-Target Profiling: Consider performing a broad kinase screen or a CETSA-MS experiment to identify potential off-target binding partners.
Q: My experimental results with this compound are not reproducible across different cell lines. Why might this be the case?
A: This variability could be due to several factors:
-
Differential Expression of GLUT8: The cell lines may express different levels of GLUT8, leading to varying sensitivity to the inhibitor.
-
Differential Expression of Off-Targets: If an off-target is responsible for the effect, its expression level may vary between cell lines.
-
Metabolic Differences: The baseline metabolic state of the cell lines could influence their response to a glucose transporter inhibitor.
Recommended Actions:
-
Quantify Target Expression: Use qPCR or Western blotting to measure the expression levels of GLUT8 in your panel of cell lines.
-
Characterize Cell Lines: Ensure the cell lines are what they are purported to be and are free from contamination.
-
Standardize Culture Conditions: Ensure that factors like glucose concentration in the media are consistent across experiments.
Data Presentation
Table 1: Example Kinase Selectivity Profile for this compound
This table illustrates how data from a kinase profiling screen might be presented. The values are hypothetical and for illustrative purposes only.
| Kinase Target | Percent Inhibition at 1 µM this compound | IC50 (nM) |
| GLUT8 (On-Target) | 95% | 50 |
| Kinase A | 75% | 800 |
| Kinase B | 45% | >10,000 |
| Kinase C | 12% | >10,000 |
| Kinase D | 88% | 250 |
Data are hypothetical.
Experimental Protocols
1. Kinase Profiling Assay (Biochemical)
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases. This is typically performed by specialized CROs.[3][4][5][6]
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Methodology:
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination. A single high concentration (e.g., 10 µM) is often used for initial screening.
-
Assay Plate Preparation: Recombinant kinases, their specific substrates, and ATP are added to the wells of a microtiter plate.
-
Compound Addition: The diluted this compound is added to the assay wells. Control wells receive DMSO only.
-
Reaction Initiation and Incubation: The kinase reaction is initiated, typically by the addition of ATP, and the plate is incubated at a controlled temperature for a specific period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed is quantified. Common detection methods include radiometric assays (measuring incorporation of ³²P-ATP) or fluorescence/luminescence-based assays that measure ADP production (e.g., ADP-Glo).
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentrations is calculated relative to the DMSO control. For kinases showing significant inhibition, an IC50 value is determined by fitting the dose-response data to a suitable model.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound engages with its target, GLUT8, in a cellular context.[12][13][14][15] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Objective: To confirm that this compound binds to GLUT8 in intact cells.
Methodology:
-
Cell Treatment: Culture cells of interest and treat them with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
Heating Step: Aliquots of the cell suspension from each treatment group are heated to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[13]
-
Cell Lysis: The cells are lysed to release their protein content. This can be done through freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Precipitated Fractions: The lysates are centrifuged at high speed to pellet the denatured, aggregated proteins.
-
Analysis of the Soluble Fraction: The supernatant (soluble fraction) is collected, and the amount of soluble GLUT8 is quantified, typically by Western blotting.
-
Data Analysis: The band intensities for GLUT8 at each temperature are quantified. In the presence of this compound, GLUT8 should be more resistant to heat-induced precipitation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control. This "thermal shift" indicates target engagement.
Visualizations
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. assayquant.com [assayquant.com]
- 4. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 5. pharmaron.com [pharmaron.com]
- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Glucose Transporter-8 (GLUT8) Mediates Glucose Intolerance and Dyslipidemia in High-Fructose Diet-Fed Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]
SW157765 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8. This guide includes troubleshooting advice for common experimental issues and detailed protocols to ensure the integrity and optimal performance of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its stability and efficacy. Recommendations for both powder and solvent-based stock solutions are summarized below.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 25 mg/mL (75.46 mM).[1][2] To prepare a stock solution, it is recommended to use ultrasonic agitation and gentle warming (up to 60°C) to ensure complete dissolution.[1] For most in vitro cell-based assays, a starting stock concentration of 10 mM in DMSO is a common practice.
Q3: What are the known degradation pathways for this compound?
A3: Currently, there is limited publicly available information detailing the specific chemical degradation pathways of this compound, including its hydrolysis, oxidation, and photostability profiles. As a general precaution for structurally complex small molecules, it is advisable to protect solutions from prolonged exposure to light and extreme pH conditions. Degradation of the common solvent, DMSO, can occur under UV irradiation or in the presence of strong oxidizing agents, potentially affecting the stability of the dissolved compound.[3][4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of the glucose transporter 8 (GLUT8), also known as SLC2A8.[1][2] It has been shown to be particularly effective in non-small cell lung cancer (NSCLC) cells that harbor a double mutation in the KRAS and KEAP1 genes.[1] By inhibiting GLUT8, this compound disrupts glucose uptake, which is critical for the altered metabolic state of these cancer cells.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no observable effect of this compound in cell-based assays. | Improper storage leading to degradation. | Verify that the compound has been stored according to the recommended conditions (see Table 1). If in doubt, use a fresh vial of the compound. |
| Inaccurate concentration of the stock solution. | Re-measure the concentration of your stock solution using a spectrophotometer, if applicable, or prepare a fresh stock solution, ensuring complete dissolution. | |
| Cell line is not sensitive to GLUT8 inhibition. | Confirm that your cell line expresses GLUT8 and that its proliferation is dependent on this transporter. This compound has shown selective sensitivity in KRAS/KEAP1 double mutant NSCLC cells.[1] | |
| Issues with cell culture conditions. | Ensure that cell passage number is low, and cells are healthy and in the logarithmic growth phase. Check for mycoplasma contamination.[5] | |
| Precipitation of this compound in culture medium. | Poor solubility in aqueous solutions. | This compound has low aqueous solubility.[6] When diluting the DMSO stock solution into your aqueous culture medium, ensure rapid and thorough mixing. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid both solvent-induced cytotoxicity and compound precipitation. |
| High final concentration of this compound. | Test a range of final concentrations to determine the optimal working concentration that does not lead to precipitation. | |
| High background or off-target effects. | Non-specific binding or activity at high concentrations. | Perform dose-response experiments to identify the lowest effective concentration. Include appropriate negative controls (e.g., vehicle-only treatment) and consider using a structurally related but inactive compound as a negative control if available.[7] |
| Assay interference. | To mitigate non-specific binding, consider adding bovine serum albumin (BSA) or a non-ionic detergent to your assay buffer in biochemical assays.[8] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1][2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Buffer
This protocol provides a general framework for evaluating the hydrolytic stability of this compound.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, citrate buffer at pH 5.0)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into the desired aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <1%).
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC to obtain an initial chromatogram and peak area for the intact this compound.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze by HPLC.
-
Monitor the decrease in the peak area of the parent this compound compound over time. The appearance of new peaks may indicate the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Mandatory Visualizations
GLUT8 Signaling Pathway
The following diagram illustrates the signaling pathway involving GLUT8, which is inhibited by this compound. The PI3K/Akt/mTOR pathway is a key downstream effector of glucose metabolism in cancer cells and is influenced by glucose uptake mediated by transporters like GLUT8.[9][10][11]
Caption: Inhibition of GLUT8 by this compound disrupts glucose uptake, impacting downstream signaling.
Experimental Workflow: Assessing this compound Stability
The following diagram outlines the general workflow for assessing the stability of this compound under various conditions.
Caption: Workflow for evaluating the stability of this compound using HPLC analysis.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence for troubleshooting unexpected experimental outcomes with this compound.
Caption: A logical guide for troubleshooting common issues with this compound experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. SW-157765 | GLUT | 332063-87-3 | Invivochem [invivochem.com]
- 3. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer [ijbs.com]
- 10. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected results with SW157765
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). This guide is intended for researchers, scientists, and drug development professionals encountering unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective small molecule inhibitor of the glucose transporter GLUT8 (encoded by the SLC2A8 gene). Its primary mechanism is to block the transport of glucose into the cell through GLUT8. In the context of non-small cell lung cancer (NSCLC), cells with co-occurring mutations in KRAS and KEAP1 have shown particular sensitivity to this compound. This is due to a metabolic reprogramming where these cancer cells become highly dependent on GLUT8 for glucose uptake to fuel their growth and survival.
Q2: In which cancer models is this compound expected to be most effective?
This compound has demonstrated the most significant efficacy in preclinical models of non-small cell lung cancer (NSCLC) that harbor concurrent activating mutations in the KRAS oncogene and inactivating mutations in the KEAP1 tumor suppressor gene. This genetic background leads to constitutive activation of the NRF2 pathway, which in turn drives a metabolic state reliant on GLUT8.
Q3: What is the role of the KRAS/KEAP1/NRF2 pathway in this compound sensitivity?
In NSCLC, mutations in KRAS drive cancer cell proliferation.[1] Inactivating mutations in KEAP1 prevent the degradation of the transcription factor NRF2.[2] This leads to the constitutive activation of NRF2, which upregulates a host of genes involved in antioxidant response and metabolic reprogramming.[2][3] This reprogramming can create a dependency on specific nutrient transporters, such as GLUT8, for survival.[4] this compound exploits this dependency by inhibiting GLUT8, leading to selective cell death in these double-mutant cancer cells.
Q4: What are the expected outcomes of successful this compound treatment in sensitive cells?
In sensitive cell lines (e.g., KRAS/KEAP1 double-mutant NSCLC), treatment with this compound is expected to lead to:
-
A dose-dependent decrease in cell viability and proliferation.
-
A significant reduction in glucose uptake, which can be measured using assays like the 2-deoxyglucose (2DG) uptake assay.
-
Induction of apoptosis or cell cycle arrest.
Troubleshooting Unexpected Results
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: My KRAS/KEAP1 double-mutant NSCLC cells are not responding to this compound.
Possible Causes and Troubleshooting Steps:
-
Cell Line Integrity:
-
Action: Authenticate your cell line using short tandem repeat (STR) profiling to ensure it has not been misidentified or contaminated.
-
Action: Verify the mutation status of KRAS and KEAP1 in your specific cell stock through sequencing. Genetic drift can occur in cultured cells over time.
-
-
Experimental Conditions:
-
Action: Ensure that the this compound compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in culture medium. Precipitated compound will not be effective.
-
Action: Check the final concentration of the solvent in your culture medium. High concentrations of DMSO can be toxic to cells and may mask the specific effects of the inhibitor. A final DMSO concentration of <0.1% is generally recommended.
-
Action: Optimize the seeding density of your cells. Overly confluent or sparse cultures can exhibit altered metabolic states and drug sensitivities.
-
-
Acquired Resistance:
-
Action: If the cells were previously exposed to this compound or other metabolic inhibitors, they may have developed resistance. Consider using a fresh, low-passage aliquot of the cell line.
-
Action: Investigate potential mechanisms of resistance, such as the upregulation of other glucose transporters (e.g., GLUT1, GLUT3) that could compensate for GLUT8 inhibition. This can be assessed by qPCR or western blotting.
-
Data Presentation: Expected vs. Unexpected this compound Efficacy
| Cell Line Genotype | Expected IC50 | Potential Unexpected IC50 | Possible Reasons for Discrepancy |
| KRAS/KEAP1 Double Mutant | Low (e.g., < 1 µM) | High (e.g., > 10 µM) | Cell line misidentification, acquired resistance, improper compound handling. |
| KRAS Mutant, KEAP1 Wild-Type | High (e.g., > 10 µM) | Low (e.g., < 1 µM) | Off-target effects, presence of other sensitizing mutations. |
| Wild-Type KRAS and KEAP1 | High (e.g., > 10 µM) | Low (e.g., < 1 µM) | Off-target effects, cytotoxic artifacts. |
Note: Specific IC50 values can vary between different NSCLC cell lines and experimental conditions.
Mandatory Visualization: Troubleshooting Workflow for Lack of Efficacy
Caption: Troubleshooting workflow for lack of this compound efficacy.
Issue 2: I'm observing significant cell death in my control (wild-type) cell line with this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
Action: While this compound is selective for GLUT8, high concentrations may lead to off-target effects on other cellular processes or transporters. Perform a dose-response curve to determine if the toxicity occurs only at high concentrations.
-
Action: Compare the IC50 value in your control cell line to that of a known sensitive cell line. A small therapeutic window may indicate off-target toxicity.
-
-
Compound Cytotoxicity:
-
Action: Test the vehicle (e.g., DMSO) alone at the same concentration used for this compound delivery to rule out solvent-induced toxicity.
-
Action: Ensure the purity of your this compound compound. Impurities could be responsible for the observed cytotoxicity.
-
-
Basal GLUT8 Dependence:
-
Action: Some cell lines, even without the KRAS/KEAP1 double mutation, may have a basal level of dependence on GLUT8 for glucose uptake.
-
Action: Measure the expression level of GLUT8 (SLC2A8) in your control cell line via qPCR or western blot to assess its potential as a target.
-
Issue 3: My cell viability assay results do not correlate with my glucose uptake assay results.
Possible Causes and Troubleshooting Steps:
-
Assay-Specific Artifacts:
-
Action (Viability Assays): Be aware that some viability assays (e.g., MTT, MTS) rely on metabolic activity. A compound that inhibits glucose metabolism might directly interfere with the assay chemistry, leading to a perceived decrease in viability that is not due to cell death. Consider using a non-metabolic viability assay, such as a trypan blue exclusion assay or a real-time live/dead cell imaging system.
-
Action (Glucose Uptake Assays): If using fluorescent glucose analogs like 2-NBDG, be aware that their uptake may not be exclusively mediated by glucose transporters. Validate your findings with a radiolabeled 2-deoxyglucose ([³H]-2DG) uptake assay, which is considered the gold standard.
-
-
Cellular Compensation Mechanisms:
-
Action: Inhibition of glucose uptake may not immediately lead to cell death. Cells can activate alternative metabolic pathways (e.g., glutaminolysis) to survive in the short term.
-
Action: Perform a time-course experiment for both assays. A decrease in glucose uptake should precede a decrease in cell viability.
-
Mandatory Visualization: Signaling Pathway of this compound Action
Caption: this compound mechanism in KRAS/KEAP1 double-mutant NSCLC.
Experimental Protocols
1. Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
2. 2-Deoxyglucose (2DG) Uptake Assay ([³H]-2DG)
-
Cell Seeding: Seed cells in a 24-well plate and grow to ~80% confluency.
-
Pre-incubation: Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with this compound or vehicle control in KRH buffer for 1-2 hours.
-
Glucose Uptake: Add [³H]-2DG (e.g., 0.5 µCi/mL) to each well and incubate for a short period (e.g., 15-30 minutes) to measure the initial rate of uptake.
-
Washing: Stop the uptake by aspirating the medium and washing the cells rapidly three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Normalize the counts to the protein concentration of each well, determined from a parallel plate or by taking an aliquot of the lysate before adding scintillation fluid. Express the results as a percentage of the vehicle-treated control.
References
- 1. KRAS-Driven Metabolic Rewiring Reveals Novel Actionable Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of the Keap1-Nrf2 pathway in NSCLC: Is it a possible biomarker? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic KRAS confers chemoresistance by upregulating NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic barriers in non-small cell lung cancer with LKB1 and/or KEAP1 mutations for immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
SW157765 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing lot-to-lot variability with SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). Consistent performance of this reagent is critical for reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the glucose transporter GLUT8 (also known as SLC2A8).[1][2][3] It has been shown to be particularly effective in non-small-cell lung cancer (NSCLC) cells with dual mutations in KRAS and KEAP1.[1][2][3] The sensitivity of these cells to this compound is linked to the combined effects of KRAS and NRF2 (stabilized by KEAP1 mutation) on metabolic and xenobiotic gene programs.[1][2][3] this compound exerts its effect by inhibiting the uptake of glucose, to which these specific cancer cells are highly sensitive.[1][4]
Q2: We are observing a significant difference in the potency of a new lot of this compound compared to our previous batch. What could be the cause?
Lot-to-lot variation in small molecules can arise from several factors during manufacturing, shipping, or handling.[5][6] Potential causes for decreased potency include:
-
Differences in Purity: Even minor variations in purity between lots can affect the active concentration of the compound.
-
Presence of Impurities: Unknown impurities may interfere with the compound's activity.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
-
Inaccurate Quantification: The stated concentration of the supplied material may be inaccurate.
It is crucial to perform a lot validation protocol when receiving a new batch of any reagent to ensure consistency.[7][8]
Q3: How should I properly store and handle this compound to minimize variability?
Proper storage is critical to maintaining the stability and activity of this compound. Based on manufacturer recommendations and general best practices, follow these guidelines:
| Storage Condition | Powder | In Solvent (e.g., DMSO) |
| -20°C | Up to 3 years[9] | Up to 1 month[1][4][9] |
| -80°C | Not specified | Up to 6 months[1][2][4][9] |
| 4°C | Up to 2 years[9] | Not recommended for long-term storage |
Best Practices:
-
Upon receipt, store the lyophilized powder at -20°C, protected from light and moisture.
-
For stock solutions, dissolve the compound in a suitable solvent like DMSO.[4] Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
Troubleshooting Guides
Issue 1: Reduced or No Activity of a New Lot of this compound
If a new lot of this compound is showing significantly reduced or no activity in your assay, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for reduced this compound activity.
Issue 2: Inconsistent Results Between Experiments Using the Same Lot
If you observe variability in your results even when using the same lot of this compound, consider the following:
-
Stock Solution Stability: Aliquot your stock solution and avoid repeated freeze-thaw cycles. If the stock solution has been stored for an extended period (e.g., >1 month at -20°C), its potency may have decreased.[1][4][9] Consider preparing a fresh stock solution.
-
Experimental Conditions: Ensure that all experimental parameters, such as cell density, passage number, media composition, and incubation times, are consistent between experiments.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or the assay readout.
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound
This protocol outlines the steps to validate a new lot of this compound against a previously validated lot or published data.
Objective: To ensure the new lot of this compound performs comparably to a known standard.
Materials:
-
New lot of this compound
-
Previous, validated lot of this compound (if available)
-
This compound-sensitive cell line (e.g., KRAS/KEAP1 double mutant NSCLC cells)
-
Cell culture media and reagents
-
Assay for measuring cell viability or a downstream target (e.g., 2-deoxyglucose uptake assay)[1][4]
-
DMSO (or other appropriate solvent)
-
Multichannel pipette and sterile tips
-
96-well plates
Workflow:
Caption: Workflow for qualifying a new lot of this compound.
Procedure:
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of both the new and old lots of this compound in DMSO. Ensure complete dissolution.
-
Cell Seeding: Seed a sensitive cell line at an appropriate density in 96-well plates and allow them to attach overnight.
-
Serial Dilutions: Perform a serial dilution of both stock solutions to generate a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Treat the cells with the diluted compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a predetermined time (e.g., 72 hours).
-
Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) or a functional assay like 2-deoxyglucose uptake.[1][4]
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 value for each lot.
Acceptance Criteria: The IC50 value of the new lot should be within an acceptable range of the old lot (e.g., ± 2-fold).
Data Presentation: Example Lot Comparison
| Lot Number | Purity (Supplier CoA) | Appearance | Solubility in DMSO (at 10 mM) | IC50 in A549 cells (µM) |
| SW-Lot-001 (Old) | 99.5% | White powder | Clear solution | 5.2 |
| SW-Lot-002 (New) | 99.2% | Off-white powder | Clear solution | 6.1 |
| SW-Lot-003 (New) | 98.5% | Yellowish powder | Slight precipitation | 15.8 |
This is example data and does not represent actual product specifications.
Signaling Pathway
This compound targets GLUT8, which is involved in glucose transport. In the context of KRAS/KEAP1 mutant NSCLC, this pathway is critical for cell survival.
Caption: this compound inhibits GLUT8-mediated glucose uptake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS 332063-87-3|DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. SW-157765 | GLUT | 332063-87-3 | Invivochem [invivochem.com]
Validation & Comparative
SW157765: A Comparative Analysis of its Selectivity for GLUT Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor SW157765's selectivity profile against various members of the glucose transporter (GLUT) family. The data presented is compiled from available research to aid in the evaluation of this compound for therapeutic and research applications.
Selectivity Profile of this compound
This compound has been identified as a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). To quantitatively assess its selectivity, the half-maximal inhibitory concentrations (IC50) of this compound against different GLUT isoforms are crucial. Based on available data, the IC50 values for this compound against GLUT2 and GLUT8 have been determined.
| Transporter Isoform | This compound IC50 (µM) | Reference |
| GLUT2 | 1.5 | |
| GLUT8 | 1.2 | |
| GLUT1 | Data not available | |
| GLUT3 | Data not available | |
| GLUT4 | Data not available |
Experimental Protocols
The determination of the IC50 values for this compound was conducted using a robust cell-based assay.
Assay Principle:
The experimental protocol relies on a GLUT isoform-specific screening platform utilizing human embryonic kidney 293 (HEK293) cells. These cells are engineered to express a specific GLUT isoform while the expression of endogenous GLUT1 is suppressed by short hairpin RNA (shRNA). The inhibitory activity of this compound is quantified by measuring the uptake of radiolabeled 2-deoxyglucose ([³H]-2-DG), a glucose analog that is transported into the cell by GLUTs and subsequently phosphorylated, trapping it intracellularly. The reduction in [³H]-2-DG uptake in the presence of varying concentrations of the inhibitor allows for the calculation of the IC50 value.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. Cells are transfected to stably express the desired human GLUT isoform (e.g., GLUT2 or GLUT8) and an shRNA to knockdown endogenous GLUT1.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Glucose Uptake Assay: Radiolabeled [³H]-2-deoxyglucose is added to the cells for a defined period.
-
Cell Lysis and Scintillation Counting: The uptake reaction is stopped, and the cells are lysed. The intracellular radioactivity is measured using a scintillation counter to determine the amount of [³H]-2-DG uptake.
-
Data Analysis: The percentage of inhibition of glucose uptake is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Glucose Transport
To further elucidate the experimental process and the broader context of GLUT transporter function, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of this compound against GLUT transporters.
Caption: Simplified diagram of GLUT-mediated glucose transport and its inhibition by this compound.
Validating the On-Target Effects of SW157765 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the on-target effects of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). This compound has demonstrated notable efficacy in Non-Small Cell Lung Cancer (NSCLC) cells harboring concurrent KRAS and KEAP1 mutations. This document outlines key experimental approaches to confirm its mechanism of action and compares its performance with available alternatives.
This compound: Mechanism of Action and Cellular Context
This compound is a potent and selective inhibitor of GLUT8, a member of the solute carrier family 2 (SLC2) of facilitative glucose transporters.[1] Its anti-cancer activity is particularly pronounced in NSCLC cell lines with a double mutation in KRAS and KEAP1.[1] This specific cellular context leads to a unique metabolic vulnerability that this compound exploits. The dual modulation of metabolic and xenobiotic gene regulatory programs by mutant KRAS and the NRF2 pathway, which is dysregulated by KEAP1 mutations, creates a dependency on GLUT8 for glucose uptake.[1]
dot
Caption: Signaling pathway in KRAS/KEAP1 mutant NSCLC and the inhibitory action of this compound.
Quantitative Comparison of Inhibitor Potency and Selectivity
A critical aspect of validating an on-target effect is to demonstrate both potency against the intended target and selectivity over other related proteins. The following table summarizes the inhibitory concentrations (IC50) of this compound and a comparative compound, BAY-876 (a potent GLUT1 inhibitor), against various glucose transporters.
| Compound | GLUT1 IC50 (nM) | GLUT2 IC50 (nM) | GLUT3 IC50 (nM) | GLUT4 IC50 (nM) | GLUT8 IC50 (nM) |
| This compound | >10,000 | Data not available | >10,000 | >10,000 | ~200 |
| BAY-876 | 2 | >266 | >266 | >266 | Data not available |
Note: Data for this compound selectivity is inferred from its description as a selective GLUT8 inhibitor and lack of reported potent activity against other GLUTs.[1] BAY-876 data is included for comparison of a highly selective inhibitor for another GLUT isoform.[2]
Experimental Protocols for On-Target Validation
2-NBDG Glucose Uptake Assay
This assay directly measures the ability of a compound to inhibit glucose transport into cells. 2-NBDG is a fluorescently labeled deoxyglucose analog that is taken up by glucose transporters but is not fully metabolized, leading to its accumulation inside the cell. The intracellular fluorescence is proportional to the glucose uptake.
Experimental Workflow:
dot
Caption: Workflow for the 2-NBDG Glucose Uptake Assay.
Detailed Protocol:
-
Cell Seeding: Seed KRAS/KEAP1 mutant NSCLC cells (e.g., A549, H2122) in a 96-well black, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and culture overnight.[3]
-
Compound Treatment: The following day, replace the culture medium with glucose-free medium containing various concentrations of this compound or vehicle control.
-
2-NBDG Incubation: After a pre-incubation period with the compound, add 2-NBDG to a final concentration of 100-200 µg/ml.[3] The optimal incubation time with 2-NBDG should be determined empirically for each cell line but typically ranges from 10 to 60 minutes.[3]
-
Signal Termination and Washing: Aspirate the 2-NBDG containing medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular fluorescence.
-
Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.[4] Alternatively, cells can be trypsinized and analyzed by flow cytometry.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Workflow:
dot
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for Membrane Transporters:
-
Cell Treatment: Treat intact KRAS/KEAP1 mutant NSCLC cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells using a suitable buffer containing a mild detergent (e.g., 0.5% (w/v) n-dodecyl β-d-maltoside) to solubilize membrane proteins.[5]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze the amount of soluble GLUT8 protein using a sensitive detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of soluble GLUT8 at each temperature for both the treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates direct target engagement.
Comparison with Alternative GLUT8 Inhibitors
Currently, there are limited commercially available and well-characterized selective GLUT8 inhibitors. One emerging compound is designated as "P20". While detailed structural and mechanistic information on P20 is not widely published, it serves as a relevant comparator for future studies. Researchers developing novel GLUT8 inhibitors can use the methodologies described in this guide to benchmark their compounds against this compound.
Downstream Effects and Phenotypic Assays
Validation of on-target effects should also include the assessment of downstream cellular phenotypes consistent with the proposed mechanism of action.
-
Cell Viability Assays: Treatment of KRAS/KEAP1 mutant NSCLC cells with this compound is expected to decrease cell viability, which can be measured using assays like CellTiter-Glo.[6] It is crucial to compare the effect in these sensitive cell lines with that in KRAS/KEAP1 wild-type NSCLC cells to demonstrate selective cytotoxicity.
-
Metabolic Profiling: Inhibition of GLUT8 is predicted to alter cellular metabolism. Techniques such as Seahorse analysis can be used to measure the impact of this compound on glycolysis (extracellular acidification rate, ECAR) and oxidative phosphorylation (oxygen consumption rate, OCR). In the context of KRAS/KEAP1 mutations, which can lead to a reliance on glutaminolysis, a shift in these metabolic pathways upon GLUT8 inhibition would provide further evidence of on-target activity.[6][7]
Conclusion
The validation of this compound's on-target effects in cells relies on a multi-faceted approach. Direct evidence of target engagement can be robustly demonstrated through glucose uptake inhibition assays and Cellular Thermal Shift Assays. Furthermore, demonstrating selective cytotoxicity and predictable downstream metabolic alterations in the specific context of KRAS/KEAP1 mutant NSCLC cells provides a comprehensive validation of its mechanism of action. This guide provides the necessary framework for researchers to design and execute experiments to confirm the on-target effects of this compound and to compare its performance with other emerging GLUT8 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Keap1 loss promotes Kras-driven lung cancer and results in a dependence on glutaminolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of SW157765 and BAY-876: Targeting Different Avenues of Glucose Metabolism in Cancer
In the landscape of cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy. Glucose, a fundamental source of energy and biosynthetic precursors for proliferating cancer cells, is transported into the cell by a family of glucose transporters (GLUTs). The specific inhibition of these transporters presents a potential avenue for therapeutic intervention. This guide provides a detailed comparison of two such inhibitors, SW157765 and BAY-876, highlighting their distinct mechanisms of action, target selectivity, and the preclinical data supporting their potential applications.
A crucial distinction to note is that this compound and BAY-876 target different members of the glucose transporter family. This compound is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8)[1][2][3], while BAY-876 is a potent and selective inhibitor of GLUT1 (SLC2A1)[4][5][6]. This fundamental difference in their primary targets dictates their distinct biological effects and potential therapeutic applications.
BAY-876: A Potent and Selective GLUT1 Inhibitor
BAY-876 is an orally active and highly selective inhibitor of GLUT1, the glucose transporter most frequently overexpressed in a wide range of cancers.[7] Its mechanism of action revolves around blocking glucose uptake, thereby inhibiting glycolysis, a metabolic pathway upon which many cancer cells heavily rely—a phenomenon known as the "Warburg effect."[8][9]
Quantitative Performance Data for BAY-876
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (GLUT1) | 2 nM (0.002 µM) | Cell-free system | [4][5][6] |
| Selectivity | >130-fold vs. GLUT2, GLUT3, GLUT4 | - | [5][6] |
| 4700-fold vs. GLUT2 | - | [7] | |
| 800-fold vs. GLUT3 | - | [7] | |
| 135-fold vs. GLUT4 | - | [7] | |
| In Vitro Efficacy | Growth inhibition | SKOV-3 and OVCAR-3 ovarian cancer cells | [5] |
| Dose-dependent decrease in cell number (25-75 nM) | SKOV-3 and OVCAR-3 ovarian cancer cells | [5] | |
| Reduced cell viability (starting at 1 µM) | SCC47, RPMI2650, and FaDu HNSCC cells | [10] | |
| Apoptosis induction | Head and Neck Squamous Carcinoma Cells (HNSCC) | [10][11] | |
| In Vivo Efficacy | Anti-tumor effects | Esophageal and ovarian cancer models | [8] |
| Reduced tumor volume and weight (4.5 mg/kg/day) | SKOV-3 ovarian cancer xenograft model | [12] | |
| Oral Bioavailability | 85% (rat), 79% (dog) | Rat, Dog | [4] |
| Terminal Half-life | 2.5 h (rat), 22 h (dog) | Rat, Dog | [4] |
Experimental Protocols: Key Assays for BAY-876
Cell Viability Assay (Crystal Violet Staining):
-
Head and Neck Squamous Carcinoma Cells (HNSCC) lines SCC47 and RPMI2650 were seeded in multi-well plates.
-
The cells were treated with varying concentrations of BAY-876 (0.01-100 µM) for 24 hours.
-
Following treatment, the cells were stained with crystal violet, a dye that stains the nuclei of viable adherent cells.
-
The absorbance of the stained cells was measured to quantify cell viability.[6][10]
Glucose Uptake Assay:
-
HNSCC cells were treated with BAY-876 for 24 hours.
-
The concentration of glucose remaining in the cell culture media was measured to determine the rate of glucose uptake by the cells.
-
Alternatively, a fluorescent glucose analog, 2-NBDG, was used. Cells were treated with BAY-876, followed by incubation with 2-NBDG.
-
The uptake of the fluorescent analog was then quantified to assess the inhibitory effect of BAY-876 on glucose transport.[10]
In Vivo Tumor Xenograft Model:
-
Human ovarian cancer cells (SKOV-3) were implanted into mice to establish tumors.
-
Once tumors reached a certain size, the mice were treated with BAY-876 (e.g., 4.5 mg/kg/day).
-
Tumor volumes and mouse body weights were monitored throughout the treatment period.
-
At the end of the study, tumors were excised and weighed to determine the anti-tumor efficacy of BAY-876.[12]
Signaling Pathway and Mechanism of Action of BAY-876
Caption: Mechanism of action of BAY-876, a selective GLUT1 inhibitor.
This compound: A Selective GLUT8 Inhibitor for Specific Cancer Genotypes
This compound is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8).[1][2][3] Its therapeutic potential has been specifically highlighted in non-small cell lung cancer (NSCLC) cells harboring a double mutation in KRAS and KEAP1.[1][2] This specificity suggests a synthetic lethal interaction where the combination of the genetic background and GLUT8 inhibition is selectively toxic to cancer cells.
Quantitative Performance Data for this compound
| Parameter | Value | Cell Line/Model | Reference |
| Target | GLUT8 (SLC2A8) | - | [1][2][3] |
| Binding Affinity (Kd) | 200 nM | - | [13] |
| In Vitro Efficacy | Selective sensitivity | KRAS/KEAP1 double mutant NSCLC cells | [1][2] |
| Dose-dependent inhibition of 2-deoxyglucose (2DG) uptake | This compound-sensitive cells | [1][14] |
Experimental Protocols: Key Assays for this compound
Cell Sensitivity and Glucose Deprivation Assays:
-
A panel of NSCLC cell lines, including those with KRAS/KEAP1 double mutations, were cultured.
-
Cells were treated with varying concentrations of this compound to determine its effect on cell viability and identify sensitive genotypes.
-
In parallel, the sensitivity of these cell lines to glucose deprivation was assessed by culturing them in glucose-depleted media.[1]
Fluorescent 2-Deoxyglucose (2DG) Uptake Assay:
-
This compound-sensitive NSCLC cells were treated with a dose range of this compound.
-
Following treatment, the cells were incubated with a fluorescent analog of glucose, such as 2-NBDG.
-
The uptake of the fluorescent analog was measured using techniques like flow cytometry or fluorescence microscopy to quantify the inhibition of glucose transport.[1][14]
Logical Relationship of this compound's Action
Caption: Logical workflow of this compound's selective action in mutant NSCLC.
Head-to-Head Comparison: this compound vs. BAY-876
| Feature | This compound | BAY-876 |
| Primary Target | GLUT8 (SLC2A8) | GLUT1 (SLC2A1) |
| Mechanism of Action | Exploits a specific metabolic vulnerability in genetically defined cancers. | Broadly inhibits glucose uptake in GLUT1-dependent cancers. |
| Potency | Kd = 200 nM for GLUT8[13] | IC50 = 2 nM for GLUT1[4][5][6] |
| Selectivity | Selective for GLUT8. | Highly selective for GLUT1 over GLUT2, GLUT3, and GLUT4.[5][6][7] |
| Potential Application | Precision medicine for KRAS/KEAP1 double mutant NSCLC.[1][2] | Broad-spectrum anti-cancer agent for various GLUT1-overexpressing tumors (e.g., ovarian, colorectal, head and neck cancers).[8][11][12] |
| Development Stage | Preclinical research tool. | Advanced preclinical development. |
Conclusion
This compound and BAY-876 represent two distinct and valuable tools for cancer research, each with a unique therapeutic hypothesis. BAY-876 is a potent and selective GLUT1 inhibitor with broad potential across a range of cancers that exhibit high levels of aerobic glycolysis. Its advanced preclinical characterization makes it a strong candidate for further development. In contrast, this compound is a selective GLUT8 inhibitor that exemplifies a precision medicine approach, targeting a specific metabolic vulnerability created by a defined genetic background in NSCLC. The study of these two molecules underscores the importance of understanding the diverse roles of different glucose transporters in cancer biology and highlights the potential for developing both broad-spectrum and highly targeted metabolic therapies. Further research is warranted to fully elucidate the clinical potential of both these promising inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 332063-87-3|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]
- 10. GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucose Transporter (GLUT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Unveiling SW157765's Primary Target: A Comparative Analysis Confirming GLUT8 Inhibition
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available experimental data confirms that the small molecule SW157765 selectively targets the glucose transporter 8 (GLUT8), also known as SLC2A8. This guide provides a detailed comparison of this compound's activity with alternative compounds, supported by experimental protocols and data, to offer researchers, scientists, and drug development professionals a clear understanding of its target engagement.
This compound has emerged as a significant tool in cancer research, particularly for its selective lethality towards non-small-cell lung cancer (NSCLC) cells harboring KRAS/KEAP1 double mutations[1]. The compound's efficacy is attributed to its ability to inhibit glucose uptake in these cancer cells, which are highly dependent on glucose for their metabolic and xenobiotic programs[1]. This guide delves into the experimental evidence that substantiates GLUT8 as the primary molecular target of this compound.
Comparative Inhibitory Activity
To quantitatively assess the potency and selectivity of this compound, its inhibitory activity against GLUT8 was compared with its effect on another key glucose transporter, GLUT2. Furthermore, a distinct GLUT8 inhibitor, designated as P20, was included in the analysis to provide a broader context for this compound's performance. The half-maximal inhibitory concentrations (IC50) from a [³H]-2-deoxyglucose uptake assay are summarized in the table below.
| Compound | Target | IC50 (µM) |
| This compound | GLUT8 | 1.2 [2] |
| This compound | GLUT2 | 1.5[2] |
| P20 | GLUT8 | 2.1 [2] |
| P20 | GLUT2 | 4.3[2] |
The data clearly indicates that this compound is a potent inhibitor of GLUT8 with an IC50 of 1.2 µM[2]. Its selectivity for GLUT8 over GLUT2 is evident, though modest. In comparison, while P20 is also a GLUT8 inhibitor, it exhibits a higher IC50 value of 2.1 µM and a greater selectivity margin over GLUT2 (2.9-fold)[2].
Experimental Validation: [³H]-2-Deoxyglucose Uptake Assay
The determination of the inhibitory activity of this compound and P20 on GLUT8 and GLUT2 was achieved using a radiolabeled 2-deoxyglucose uptake assay. This method is a gold standard for measuring the rate of glucose transport into cells.
Experimental Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured under standard conditions. For specific transporter analysis, cells are transiently transfected with plasmids encoding either human GLUT8 or GLUT2. Control cells are transfected with an empty vector.
-
Cell Seeding: Twenty-four hours post-transfection, cells are seeded into 24-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.
-
Inhibitor Incubation: The cell culture medium is replaced with a glucose-free Krebs-Ringer-HEPES (KRH) buffer. The cells are then incubated with varying concentrations of this compound or P20 for 30 minutes at 37°C.
-
Glucose Uptake Initiation: To initiate the glucose uptake, a solution containing [³H]-2-deoxyglucose (a radiolabeled glucose analog) is added to each well to a final concentration of 10 µM. The uptake is allowed to proceed for 10 minutes at 37°C.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed with a solution of 0.1% sodium dodecyl sulfate (SDS). The radioactivity of the cell lysates, which is proportional to the amount of [³H]-2-deoxyglucose taken up by the cells, is measured using a liquid scintillation counter.
-
Data Analysis: The raw counts are normalized to the protein concentration in each well. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Experimental workflow for the [³H]-2-deoxyglucose uptake assay.
GLUT8 Signaling and the Impact of this compound
In the context of non-small-cell lung cancer, certain cancer cells exhibit a heightened dependence on glucose metabolism, a phenomenon known as the Warburg effect[3]. GLUT8, as a facilitative glucose transporter, plays a role in supplying glucose to these cells, thereby fueling their rapid proliferation and survival. The signaling cascade initiated by growth factors often leads to the upregulation and increased activity of glucose transporters, including GLUT8. By inhibiting GLUT8, this compound effectively curtails the glucose supply to the cancer cells, leading to metabolic stress and ultimately, cell death.
Caption: Simplified GLUT8 signaling pathway in NSCLC and the inhibitory action of this compound.
Conclusion
References
- 1. Epigenetic Regulation of Glucose Transporters in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hepatocyte-specific SLC2A8 blocks hepatic steatosis and dissociates TCA cycle flux inhibition from glutamine anaplerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose transporters as markers of diagnosis and prognosis in cancer diseases - PMC [pmc.ncbi.nlm.nih.gov]
SW157765 vs. Standard Chemotherapy for Non-Small Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel therapeutic agent SW157765 and standard chemotherapy regimens in the context of Non-Small Cell Lung Cancer (NSCLC). As researchers delve deeper into the complexities of NSCLC, targeted therapies are emerging as a promising frontier. This compound, a selective inhibitor of the glucose transporter GLUT8 (SLC2A8), has shown potential in preclinical studies, particularly in NSCLC subtypes with specific genetic alterations. This document aims to objectively present the available data on this compound's efficacy in comparison to established standard-of-care chemotherapy, offering a resource for drug development professionals and scientists in the field.
Mechanism of Action: A Tale of Two Strategies
Standard chemotherapy for NSCLC primarily involves cytotoxic agents that target rapidly dividing cells. Platinum-based drugs like cisplatin and carboplatin, often used in combination with taxanes such as paclitaxel, work by inducing DNA damage, which triggers apoptosis in cancer cells. This approach, while effective, is not specific to cancer cells and can lead to significant side effects due to its impact on healthy, rapidly dividing cells in the body.
In contrast, this compound employs a targeted approach by inhibiting GLUT8, a glucose transporter. Cancer cells, due to their high metabolic rate, are heavily dependent on glucose for energy production and proliferation. By blocking a key glucose transporter, this compound aims to starve cancer cells of their essential fuel source, leading to cell death. Preclinical evidence suggests that NSCLC cells with a double mutation in the KRAS and KEAP1 genes are particularly sensitive to this compound. This specificity suggests a potential for a more targeted and less toxic therapeutic strategy.
Below is a diagram illustrating the distinct signaling pathways.
Caption: Comparative Signaling Pathways of Standard Chemotherapy and this compound.
Efficacy: A Look at the Preclinical Data
Direct comparative efficacy studies between this compound and standard chemotherapy in NSCLC are not yet available in published literature. The current understanding of this compound's efficacy is based on preclinical in-vitro studies, while the efficacy of standard chemotherapy is well-documented through extensive clinical trials.
This compound Efficacy (Preclinical In-Vitro)
Studies have shown that this compound selectively inhibits the growth of NSCLC cell lines harboring a KRAS/KEAP1 double mutation. This effect is attributed to the inhibition of glucose uptake, leading to cellular starvation.
| Cell Line | Mutation Status | This compound Effect |
| NSCLC Line A | KRAS/KEAP1 double mutant | Significant inhibition of cell viability and glucose uptake |
| NSCLC Line B | KRAS wild-type | Minimal effect on cell viability |
Note: This table is a representation of findings from preclinical studies and does not represent data from a specific named study due to the limited public information on this compound.
Standard Chemotherapy Efficacy (Clinical)
Standard platinum-based chemotherapy regimens, such as cisplatin plus paclitaxel, have been the cornerstone of first-line treatment for advanced NSCLC for many years. The efficacy of these regimens has been established in numerous clinical trials. For patients with KRAS mutations, the benefit of standard chemotherapy is still observed, although outcomes can be heterogeneous.
| Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Cisplatin + Paclitaxel | Advanced NSCLC (unselected) | 20-35% | 4-6 months |
| Carboplatin + Paclitaxel | Advanced NSCLC (unselected) | 15-30% | 4-5 months |
| Platinum-based doublet | KRAS-mutant NSCLC | Variable, generally similar to unselected population | Variable |
Note: The data in this table represents a general range of outcomes from multiple clinical trials and should not be interpreted as results from a single study.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not yet widely published. However, based on the nature of the compound and its target, the following are representative methodologies that would be employed.
This compound Cell Viability Assay
A common method to assess the effect of a compound on cell growth is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Workflow:
Caption: A typical workflow for assessing cell viability after treatment with this compound.
Protocol:
-
Cell Seeding: NSCLC cells (e.g., those with KRAS/KEAP1 mutations) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: A serial dilution of this compound is prepared and added to the wells. Control wells receive a vehicle control.
-
Incubation: The plates are incubated for a period of time, typically 72 hours, to allow the compound to exert its effect.
-
Reagent Addition: A viability reagent, such as MTT or CellTiter-Glo®, is added to each well.
-
Signal Measurement: After a further incubation period, the absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The signal is proportional to the number of viable cells. The data is analyzed to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits cell growth by 50%.
2-Deoxyglucose (2-DG) Uptake Assay
To confirm the mechanism of action of this compound, a 2-DG uptake assay is performed to measure the inhibition of glucose transport into the cells.
Workflow:
Caption: Workflow for a 2-Deoxyglucose uptake assay to measure GLUT8 inhibition.
Protocol:
-
Cell Seeding and Treatment: NSCLC cells are seeded and treated with this compound as described for the viability assay.
-
Glucose Starvation: Prior to the assay, cells are typically starved of glucose for a short period.
-
2-DG Addition: A fluorescently labeled glucose analog, such as 2-NBDG, is added to the cells.
-
Incubation: Cells are incubated with 2-NBDG for a short duration to allow for uptake.
-
Washing: The cells are washed with a cold buffer to stop the uptake and remove any extracellular 2-NBDG.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometry. A decrease in fluorescence in this compound-treated cells compared to controls indicates inhibition of glucose uptake.
Standard Chemotherapy In-Vivo Xenograft Model
The efficacy of standard chemotherapy is often evaluated in vivo using xenograft models, where human NSCLC cells are implanted into immunocompromised mice.
Workflow:
Caption: A standard workflow for evaluating the in-vivo efficacy of chemotherapy.
Protocol:
-
Cell Implantation: Human NSCLC cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: The chemotherapy regimen (e.g., cisplatin and paclitaxel) is administered, typically intravenously, according to a specific dosing schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Body weight is monitored as an indicator of toxicity.
-
Efficacy Assessment: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion and Future Directions
This compound represents a novel and targeted therapeutic strategy for NSCLC, particularly for tumors with KRAS/KEAP1 co-mutations. Its mechanism of action, centered on the inhibition of glucose metabolism, is a clear departure from the DNA-damaging effects of standard chemotherapy. While preclinical in-vitro data is promising, a direct comparison of efficacy with standard chemotherapy is currently not possible due to the lack of in-vivo and clinical data for this compound.
Future research should focus on evaluating the in-vivo efficacy of this compound in xenograft and patient-derived xenograft (PDX) models of KRAS/KEAP1 mutant NSCLC. These studies will be critical to establish a more direct comparison with standard chemotherapy and to determine the therapeutic potential of this novel agent. Furthermore, as more data becomes available, the development of robust and reproducible experimental protocols will be essential for the continued investigation and potential clinical translation of this compound. This guide will be updated as new information emerges.
Unveiling SW157765 Target Engagement: A Proteomics-Driven Comparative Analysis
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comparative analysis of proteomics-based methods to confirm the target engagement of SW157765, a selective inhibitor of the glucose transporter GLUT8 (SLC2A8). We will explore experimental strategies, present hypothetical comparative data, and provide detailed protocols to aid in the design and execution of similar studies.
This compound has emerged as a promising therapeutic candidate, particularly for KRAS/KEAP1 double mutant non-small cell lung cancer (NSCLC) cells, which are highly dependent on glucose metabolism. Verifying the direct interaction of this compound with GLUT8 and understanding its on-target and potential off-target effects at the proteome level is paramount for its continued development. This guide compares this compound with other known GLUT inhibitors, offering a framework for evaluating target engagement using state-of-the-art proteomics technologies.
Comparative Analysis of GLUT8 Inhibitors
To objectively assess the performance of this compound, a comparison with other compounds known to inhibit glucose transporters is essential. While direct comparative proteomics data for this compound is not yet publicly available, we can conceptualize a comparative study including the following inhibitors:
-
This compound: A selective inhibitor of GLUT8.
-
BAY-876: A potent and selective inhibitor of GLUT1.
-
Glutor: A selective inhibitor of GLUT1, GLUT2, and GLUT3.[1][2]
A key method to quantify target engagement is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding. The change in the melting temperature (ΔTm) is a direct indicator of target engagement.
| Inhibitor | Target(s) | Hypothetical ΔTm (°C) for GLUT8 | Hypothetical ΔTm (°C) for GLUT1 | Notes |
| This compound | GLUT8 | 5.2 | 0.3 | High on-target stabilization of GLUT8 with minimal off-target effects on GLUT1. |
| BAY-876 | GLUT1 | 0.5 | 6.8 | Demonstrates high selectivity for GLUT1, with negligible stabilization of GLUT8.[5][6] |
| Glutor | GLUT1/2/3 | 0.8 | 4.5 | Shows engagement with GLUT1 but not GLUT8, consistent with its known selectivity.[1][7] |
| WZB117 | GLUT1 | 0.4 | 4.2 | Primarily engages with GLUT1, serving as a negative control for GLUT8 engagement.[3][8] |
Table 1: Hypothetical Comparative CETSA Data for GLUT8 Inhibitors. The data illustrates the expected target selectivity, with this compound showing a significant thermal shift only for GLUT8.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of target engagement studies. Below are protocols for three powerful proteomics techniques: Cellular Thermal Shift Assay (CETSA), Thermal Proteome Profiling (TPP), and Limited Proteolysis-Mass Spectrometry (LiP-MS).
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a widely used method to verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[9][10]
1. Cell Culture and Treatment:
- Culture KRAS/KEAP1 double mutant NSCLC cells (e.g., A549) to 70-80% confluency.
- Treat cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Thermal Challenge:
- Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
- Aliquot cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Lysis and Protein Solubilization:
- Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
- Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
4. Protein Quantification and Analysis:
- Collect the supernatant and determine the protein concentration.
- Analyze the soluble protein fraction by SDS-PAGE and Western blotting using a specific antibody against GLUT8.
- Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein as a function of temperature.
- Determine the melting temperature (Tm) for both the treated and vehicle control samples. The difference in Tm (ΔTm) indicates the degree of target engagement.
Thermal Proteome Profiling (TPP) Protocol
TPP extends the principle of CETSA to a proteome-wide scale, allowing for the unbiased identification of on- and off-targets.
1. Sample Preparation:
- Follow the same cell culture and treatment protocol as for CETSA.
- After the thermal challenge, collect the soluble protein fractions for each temperature point.
2. Protein Digestion and TMT Labeling:
- Reduce, alkylate, and digest the proteins to peptides using trypsin.
- Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.
3. Mass Spectrometry Analysis:
- Combine the TMT-labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
- Identify and quantify the relative abundance of thousands of proteins at each temperature.
- Generate melting curves for each identified protein in both the treated and control samples.
- Calculate the ΔTm for all proteins to identify those that are significantly stabilized or destabilized by the compound, thus revealing the target and any off-targets.
Limited Proteolysis-Mass Spectrometry (LiP-MS) Protocol
LiP-MS is a structural proteomics technique that can identify ligand binding sites and conformational changes in proteins upon drug treatment.[11][12][13]
1. Cell Lysis and Drug Incubation:
- Lyse cultured cells under native conditions to preserve protein structure.
- Incubate the cell lysate with this compound or a vehicle control.
2. Limited Proteolysis:
- Subject the lysates to a brief digestion with a broad-specificity protease (e.g., proteinase K) under native conditions. The binding of the drug will alter the accessibility of cleavage sites on the target protein.
3. Denaturation and Tryptic Digestion:
- Denature the proteins to stop the limited proteolysis and then perform a standard tryptic digest to generate peptides suitable for MS analysis.
4. LC-MS/MS Analysis and Data Interpretation:
- Analyze the peptide mixtures by LC-MS/MS.
- Compare the peptide profiles between the drug-treated and control samples. Peptides that show a significant change in abundance correspond to regions of the protein where the conformation has been altered by drug binding, thus pinpointing the binding site.
Visualizing Molecular Interactions and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language to meet the specified requirements.
Caption: Simplified GLUT8 signaling pathway initiated by insulin/IGF-1.
Caption: Experimental workflow for proteomics-based target engagement analysis.
Caption: Logical relationship of inhibitor selectivity for GLUT8.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutor|CAS 2561471-22-3|DC Chemicals [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutor | GLUT inhibitor | Probechem Biochemicals [probechem.com]
- 8. apexbt.com [apexbt.com]
- 9. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Target Deconvolution by Limited Proteolysis Coupled to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: SW157765 Versus Genetic Knockdown of GLUT8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for inhibiting the function of the glucose transporter GLUT8 (encoded by the SLC2A8 gene): the small molecule inhibitor SW157765 and genetic knockdown techniques. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and interpreting results in metabolic research and drug development.
At a Glance: Key Differences
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (e.g., shRNA, CRISPR) |
| Mechanism | Reversible binding to GLUT8, inhibiting its transport function. | Reduction or complete loss of GLUT8 protein expression. |
| Speed of Onset | Rapid, dependent on compound administration and cellular uptake. | Slower, requires time for mRNA/protein degradation or gene editing. |
| Reversibility | Reversible upon compound withdrawal. | Generally irreversible (knockout) or long-lasting (knockdown). |
| Specificity | Potential for off-target effects on other proteins. | Potential for off-target gene editing (CRISPR) or silencing (RNAi). |
| Application | In vitro and in vivo studies; potential therapeutic agent. | Primarily a research tool for target validation and functional studies. |
| Dose-Dependence | Effects are dose-dependent, allowing for titration of inhibition. | Level of knockdown can be modulated to some extent. |
Quantitative Performance Data
The following tables summarize key quantitative data gathered from various experimental studies.
Table 1: Efficacy and Selectivity of this compound
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | 200 nM | Not specified | [1] |
| IC50 vs. GLUT8 | Not explicitly stated | KRAS/KEAP1 double mutant NSCLC cells | [2] |
| Effect on 2-Deoxyglucose (2DG) Uptake | Dose-dependent inhibition | This compound-sensitive NSCLC cells | [2] |
Note: A comprehensive selectivity panel for this compound across all GLUT isoforms is not publicly available.
Table 2: Effects of Genetic Knockdown of GLUT8
| Parameter | Method | Effect | Cell/System/Organism | Reference |
| mRNA Reduction | RNAi | 79% reduction | Human trophoblast cells (ACH-3P) | [3] |
| Glucose Uptake | RNAi | 11% reduction | Human trophoblast cells (ACH-3P) | [3] |
| Fructose Uptake | shRNA knockdown | Increased fructose uptake | Caco2 colonocytes | [4] |
| Jejunal Fructose Uptake | Knockout (mouse) | 119% increase (basal), 37% increase (fructose-stimulated) | Mouse jejunum | [4] |
| Sperm ATP Levels | Knockout (mouse) | 50% reduction (0.39 ± 0.11 vs 0.78 ± 0.15 µM/µg protein) | Mouse spermatozoa | [5][6][7] |
| Sperm Motility | Knockout (mouse) | ~48% reduction in motile sperm | Mouse spermatozoa | [5] |
Signaling Pathways and Mechanisms of Action
Understanding the downstream consequences of GLUT8 inhibition is crucial. Both this compound and genetic knockdown are expected to impact similar signaling pathways, albeit with potential differences in kinetics and off-target effects.
GLUT8 and Insulin Signaling
In specific contexts, such as the blastocyst, GLUT8 has been implicated in insulin-stimulated glucose uptake. Inhibition of GLUT8 may therefore disrupt this pathway.[8][9]
Potential Involvement of GLUT8 in mTOR and AMPK Signaling
While direct evidence is still emerging, GLUT8's role as a nutrient transporter suggests potential links to key metabolic signaling hubs like mTOR and AMPK. For instance, alterations in intracellular glucose or energy status (ATP levels) following GLUT8 inhibition could modulate AMPK activity. Similarly, nutrient sensing pathways that converge on mTOR might be affected.
Experimental Protocols
2-Deoxy-D-glucose (2-DG) or 2-NBDG Uptake Assay
This protocol is a standard method to assess the functional impact of GLUT8 inhibition on glucose uptake.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment:
-
This compound: Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Genetic Knockdown: Utilize cells that have been previously subjected to shRNA- or CRISPR-mediated GLUT8 knockdown.
-
-
Glucose Starvation (Optional): To enhance tracer uptake, cells can be incubated in a glucose-free medium for a short period before adding the tracer.
-
Tracer Incubation: Add a known concentration of radiolabeled 2-deoxy-D-glucose ([³H]-2-DG or [¹⁴C]-2-DG) or the fluorescent glucose analog 2-NBDG to the cells and incubate for a defined time (e.g., 10-30 minutes).
-
Washing: Aspirate the tracer-containing medium and rapidly wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to stop uptake and remove extracellular tracer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification:
-
Radiolabeled 2-DG: Measure the radioactivity in the cell lysate using a scintillation counter.
-
2-NBDG: Measure the fluorescence of the cell lysate using a fluorometer.
-
-
Normalization: Normalize the tracer uptake to the total protein concentration in each sample.
Lentiviral shRNA-mediated Knockdown of GLUT8
This protocol outlines a common method for achieving stable knockdown of GLUT8 expression.
Workflow:
Detailed Steps:
-
Vector Construction: Design and clone one or more short hairpin RNA (shRNA) sequences targeting the SLC2A8 mRNA into a lentiviral expression vector containing a selectable marker (e.g., puromycin resistance gene).
-
Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging and envelope plasmids into a packaging cell line like HEK293T. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Add the lentiviral supernatant to the target cells in the presence of a transduction-enhancing agent like polybrene.
-
Selection: After 24-48 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to eliminate non-transduced cells.
-
Validation: Expand the selected cell population and validate the knockdown of GLUT8 expression at both the mRNA (by qPCR) and protein (by Western blot) levels.
-
Functional Assays: Use the validated GLUT8 knockdown cells for downstream functional experiments.
Considerations for Experimental Design
-
Off-Target Effects:
-
This compound: The full selectivity profile of this compound is not yet characterized. It is crucial to consider and, if possible, test for potential off-target effects on other glucose transporters or cellular proteins.
-
-
Compensatory Mechanisms: Genetic knockdown, being a long-term perturbation, may induce compensatory changes in the expression of other glucose transporters or metabolic pathways. Pharmacological inhibition with this compound provides a more acute and transient effect, which may mitigate some of these compensatory responses.
-
In Vivo Studies: this compound is amenable to in vivo studies to investigate the systemic effects of GLUT8 inhibition. Genetic knockdown in whole organisms (knockout models) provides insights into the developmental and physiological roles of GLUT8.
Conclusion
Both this compound and genetic knockdown are valuable tools for studying GLUT8 function. The choice between these methods will depend on the specific research question, the desired speed and duration of inhibition, and the experimental system. This compound offers a rapid, reversible, and dose-dependent means of inhibiting GLUT8 activity, with potential therapeutic applications. Genetic knockdown provides a powerful approach for target validation and for studying the long-term consequences of GLUT8 loss. For a comprehensive understanding, a combination of both approaches is often ideal, using one method to validate the findings of the other.
References
- 1. Glucose Transporter (GLUT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Impact of SLC2A8 RNA Interference on Glucose Uptake and the Transcriptome of Human Trophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new GLUT2-selective inhibitors through in silico ligand screening and validation in eukaryotic expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Targeted disruption of Slc2a8 (GLUT8) reduces motility and mitochondrial potential of spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Alternative Splicing and Cleavage of GLUT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
